molecular formula C20H18F3N3O4 B15558120 Odentegravirum

Odentegravirum

Cat. No.: B15558120
M. Wt: 421.4 g/mol
InChI Key: XMSYHEQGNQFEEZ-LLVKDONJSA-N
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Description

Odentegravirum is a useful research compound. Its molecular formula is C20H18F3N3O4 and its molecular weight is 421.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H18F3N3O4

Molecular Weight

421.4 g/mol

IUPAC Name

(1R)-6-hydroxy-5,8-dioxo-N-[(2,4,6-trifluorophenyl)methyl]-2,9-diazatricyclo[7.4.1.02,7]tetradeca-3,6-diene-4-carboxamide

InChI

InChI=1S/C20H18F3N3O4/c21-10-5-14(22)12(15(23)6-10)7-24-19(29)13-9-26-11-3-1-2-4-25(8-11)20(30)16(26)18(28)17(13)27/h5-6,9,11,28H,1-4,7-8H2,(H,24,29)/t11-/m1/s1

InChI Key

XMSYHEQGNQFEEZ-LLVKDONJSA-N

Origin of Product

United States

Foundational & Exploratory

Odentegravirum mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of Dolutegravir (B560016)

Introduction

Dolutegravir (DTG), marketed under the brand name Tivicay, is a second-generation antiretroviral medication used in the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2][3] It belongs to the class of drugs known as Integrase Strand Transfer Inhibitors (INSTIs).[2][4] Dolutegravir is a cornerstone of modern combination antiretroviral therapy (cART) regimens, recommended by the World Health Organization (WHO) for first- and second-line treatment for all persons with HIV as of 2019.[2] Its efficacy, favorable pharmacokinetic profile allowing for once-daily dosing without a pharmacokinetic booster, and high genetic barrier to resistance make it a preferred agent in both treatment-naïve and treatment-experienced patients.[1][5][6][7][8]

Core Mechanism of Action

The primary target of dolutegravir is the HIV-1 integrase, an essential enzyme that the virus uses to replicate.[9] The mechanism involves the inhibition of the crucial strand transfer step in the process of integrating viral DNA into the host cell's genome.[4][9][10]

  • Binding to the Integrase Active Site : HIV, a retrovirus, converts its RNA genome into DNA via reverse transcription. This viral DNA must then be integrated into the host cell's DNA to enable the production of new virus particles.[9] The HIV integrase enzyme catalyzes this integration. Dolutegravir binds to the active site of the integrase enzyme.[9][10] The drug's structure allows it to chelate with magnesium ions present in the catalytic core of the enzyme, stabilizing the enzyme-DNA complex.[1][9]

  • Inhibition of Strand Transfer : By binding to the integrase-DNA complex, dolutegravir physically blocks the strand transfer reaction.[4][9] This is the step where the enzyme would normally cleave the host cell's DNA and ligate the viral DNA into it. By preventing this, dolutegravir effectively halts the integration of the viral genome.[9]

  • Halting Viral Replication : Without the integration of its DNA into the host genome, the HIV replication cycle is arrested.[9] The unintegrated viral DNA cannot be used as a template for transcription and translation, thus preventing the production of new viral proteins and RNA genomes. This leads to a significant reduction in viral load in the patient.[9]

Caption: HIV-1 replication cycle and the inhibitory action of Dolutegravir on the integration step.

Quantitative Data

The efficacy and pharmacological profile of dolutegravir are supported by extensive quantitative data from in vitro studies and clinical trials.

Table 1: Pharmacokinetic Parameters of Dolutegravir (50 mg once daily)
ParameterValueUnitReference
Cmax (Maximum concentration)3.67µg/mL[4][11]
AUC (Area under the curve)53.6µg·h/mL[4][11]
Cmin (Trough concentration)1.11µg/mL[4][11]
Tmax (Time to Cmax)2 - 3hours[4]
Half-life (t½) ~14hours[4][11]
Apparent Volume of Distribution (Vd/F) 17.4L[4][10][12]
Apparent Clearance (CL/F) 0.901L/h[12]
Protein Binding ≥98.9%[4][10]
Table 2: In Vitro Antiviral Activity
Assay TypeCell LineEC50 (Mean)UnitReference
Antiviral ActivityPBMCs0.5 - 2.1nM[4][10]
Antiviral ActivityMT-4 cells0.5 - 2.1nM[4][10]
Table 3: Dissociation Kinetics from Integrase-DNA Complex
Integrase GenotypeInhibitorDissociative Half-life (t½)UnitReference
Wild-Type Dolutegravir 71 hours [13]
Wild-TypeRaltegravir (B610414)8.8hours[13]
Wild-TypeElvitegravir2.7hours[13]
N155H Mutant Dolutegravir 9.6 hours [14]
N155H MutantRaltegravir0.6hours[14]
N155H MutantElvitegravir0.4hours[14]
G140S + Q148H Mutant Dolutegravir ≥3.3 hours [13]
G140S + Q148H MutantRaltegravir0.2 - 0.3hours[13]
Table 4: Clinical Efficacy in Treatment-Naïve Adults (Virologic Suppression, HIV-1 RNA <50 copies/mL)
Clinical TrialTreatment Arm% Suppressed at Week 48% Suppressed at Week 96Reference
SPRING-2 Dolutegravir + 2 NRTIs88%81%[5][10][15]
SPRING-2Raltegravir + 2 NRTIs85%76%[5][10][15]
FLAMINGO Dolutegravir + 2 NRTIs90%-[5][10]
FLAMINGODarunavir/ritonavir + 2 NRTIs83%-[5][10]
Table 5: Activity Against Raltegravir-Resistant Isolates
Resistance Mutation PathwayDolutegravir Median Fold Change (FC) in IC50Reference
N155H1.37[16][17]
T97A + Y143R1.05[16][17]
G140S + Q148H3.75[16][17]
G140S + Q148R13.3[16][17]

Experimental Protocols

The characterization of dolutegravir's mechanism of action relies on standardized biochemical and cell-based assays.

In Vitro Integrase Strand Transfer Assay

This biochemical assay directly measures the inhibition of the integrase enzyme's strand transfer activity.

Methodology:

  • Reagent Preparation : Recombinant HIV-1 integrase enzyme and a labeled model DNA substrate (oligonucleotide) are purified and prepared.

  • Reaction Mixture : The integrase enzyme is pre-incubated with the DNA substrate to form a stable enzyme-DNA complex.

  • Inhibitor Addition : Serial dilutions of dolutegravir (or other inhibitors) are added to the reaction mixtures.

  • Strand Transfer Initiation : The strand transfer reaction is initiated by adding a target DNA substrate and divalent metal cations (e.g., Mg²⁺).

  • Quenching and Analysis : The reaction is stopped after a defined period. The reaction products (representing successful strand transfer) are separated from the reactants using gel electrophoresis.

  • Data Analysis : The amount of product is quantified. The concentration of dolutegravir that inhibits 50% of the strand transfer activity (IC50) is calculated by fitting the data to a dose-response curve.

Strand_Transfer_Assay start Start step1 Recombinant Integrase Labeled DNA Substrate start->step1 1. Prepare Reagents step step analysis analysis result IC50 Value analysis->result 7. Calculate IC50 step2 Form Integrase-DNA Complex step1->step2 2. Pre-incubation step3 Serial Dilutions of Dolutegravir step2->step3 3. Add Inhibitor step4 Add Target DNA & Mg²⁺ step3->step4 4. Initiate Reaction step5 Stop Reaction Gel Electrophoresis step4->step5 5. Quench & Separate step5->analysis 6. Quantify Products

Caption: Workflow for an in vitro HIV-1 integrase strand transfer assay.

Cell-Based Antiviral Assay

This assay measures the ability of dolutegravir to inhibit HIV-1 replication in a cellular context.

Methodology:

  • Cell Culture : Human peripheral blood mononuclear cells (PBMCs) or a susceptible cell line (e.g., MT-4) are cultured.

  • Drug Preparation : Serial dilutions of dolutegravir are prepared in culture medium.

  • Infection : The cells are infected with a laboratory strain of HIV-1 in the presence of the various concentrations of dolutegravir. A control group is infected without any drug.

  • Incubation : The infected cells are incubated for several days to allow for viral replication.

  • Quantification of Replication : Viral replication is measured by quantifying a viral marker, such as the p24 antigen in the culture supernatant (via ELISA) or reverse transcriptase activity.

  • Data Analysis : The concentration of dolutegravir required to reduce viral replication by 50% (EC50) is determined by plotting the percentage of inhibition against the drug concentration.

Antiviral_Assay_Workflow start Start step1 Culture PBMCs or MT-4 Cells start->step1 1. Cell Preparation step step analysis analysis result EC50 Value analysis->result 6. Calculate EC50 step2 Infect cells with HIV-1 + Serial dilutions of DTG step1->step2 2. Infection Protocol step3 Allow viral replication (several days) step2->step3 3. Incubation step4 Quantify p24 antigen (ELISA) or RT activity step3->step4 4. Measure Viral Marker step4->analysis 5. Data Analysis

Caption: Workflow for a cell-based HIV-1 antiviral assay.

Resistance Profile and Dissociation Kinetics

A key advantage of dolutegravir is its high barrier to the development of resistance.[5][7] This is partly attributed to its unique binding kinetics with the integrase-DNA complex.

  • Slower Dissociation Rate : Dolutegravir has a significantly slower dissociation rate (off-rate) from the wild-type integrase-DNA complex compared to first-generation INSTIs like raltegravir and elvitegravir.[13][14] The dissociative half-life for dolutegravir is approximately 71 hours, compared to 8.8 hours for raltegravir and 2.7 hours for elvitegravir.[13] This prolonged binding may contribute to its durability and high genetic barrier to resistance.[14]

  • Activity Against Resistant Strains : Dolutegravir retains substantial activity against HIV-1 variants that are resistant to raltegravir and elvitegravir.[7][14][16][17] While mutations in the integrase gene, such as those at positions Y143, N155, and Q148, can confer high-level resistance to first-generation INSTIs, dolutegravir's activity is often less affected.[14][16][17] For viruses with the N155H or Y143R mutations, dolutegravir's activity is near wild-type levels.[16][17] While certain mutations involving the Q148 pathway, especially when combined with other secondary mutations, can reduce susceptibility to dolutegravir, it often remains clinically effective, sometimes requiring a dose adjustment to 50 mg twice daily in treatment-experienced patients.[15][16][17]

Resistance_Pathways cluster_ral_res Primary RAL/EVG Resistance Raltegravir/Elvitegravir Raltegravir/Elvitegravir Y143R Y143R Raltegravir/Elvitegravir->Y143R Selects for N155H N155H Raltegravir/Elvitegravir->N155H Selects for Q148H/R/K Q148H/R/K Raltegravir/Elvitegravir->Q148H/R/K Selects for Dolutegravir Dolutegravir mutation_node mutation_node resistance_node resistance_node Wild-Type HIV Wild-Type HIV Wild-Type HIV->Dolutegravir Pressure from DTG Susceptible DTG Susceptible Y143R->DTG Susceptible N155H->DTG Susceptible Reduced DTG Susceptibility Reduced DTG Susceptibility Q148H/R/K->Reduced DTG Susceptibility DTG Resistance (requires multiple mutations) DTG Resistance (requires multiple mutations) Reduced DTG Susceptibility->DTG Resistance (requires multiple mutations)

References

Navigating Preclinical Pharmacokinetics: A Technical Guide to Integrase Inhibitors in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A note on nomenclature: The term "Odentegravirum" did not yield specific results in a comprehensive search of scientific literature. It is presumed to be a typographical error. This guide will therefore focus on the pharmacokinetic profiles of several well-documented HIV integrase strand transfer inhibitors (INSTIs), a class of antiretroviral drugs that share the "-gravir" suffix. This in-depth analysis will serve as a valuable resource for researchers, scientists, and drug development professionals by providing a comparative overview of these critical therapeutic agents in key animal models.

Executive Summary

This technical guide provides a detailed examination of the pharmacokinetics of prominent HIV integrase inhibitors—dolutegravir, raltegravir (B610414), elvitegravir, cabotegravir, and bictegravir—in essential preclinical animal models, including mice, rats, and non-human primates (specifically rhesus and cynomolgus monkeys). The document is designed to offer a clear, comparative, and data-rich resource for researchers engaged in the development of new antiretroviral therapies. By presenting quantitative pharmacokinetic parameters in standardized tables, detailing experimental methodologies, and visualizing key metabolic pathways, this guide aims to facilitate a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) profiles of this important class of drugs.

Comparative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for selected integrase inhibitors across different animal species. These values have been compiled from various preclinical studies and are intended to provide a comparative snapshot of drug behavior. It is important to note that experimental conditions, such as dose, formulation, and analytical methods, can vary between studies, influencing the reported values.

Table 1: Pharmacokinetics of Dolutegravir in Animal Models
SpeciesDose & RouteCmax (ng/mL)AUC (ng·h/mL)T1/2 (h)Bioavailability (%)Clearance (mL/min/kg)Vd (L/kg)
Rat 10 mg/kg PO1,53012,300~675.60.23 (IV)0.1 (IV)
Monkey 5 mg/kg PO2,13014,800~687.02.12 (IV)0.28 (IV)
Mouse 2.5 mg/kg IP------

Data compiled from multiple sources.[1][2] Cmax, Maximum concentration; AUC, Area under the curve; T1/2, Half-life; Vd, Volume of distribution.

Table 2: Pharmacokinetics of Raltegravir in Animal Models
SpeciesDose & RouteCmax (µM)AUC (µM·h)T1/2 (h)Bioavailability (%)Clearance (mL/min/kg)Vd (L/kg)
Rat 10 mg/kg PO1.86.8-31371.9
Dog 10 mg/kg PO12.158.7-843.11.1
Rhesus Macaque 10 mg/kg PO0.41.5-131103.3
Humanized Mouse 164 mg/kg PO~1.5 (plasma)~10 (plasma)----

Data compiled from multiple sources.[3][4][5] Note that units may vary between studies and have been standardized where possible.

Table 3: Pharmacokinetics of Elvitegravir, Cabotegravir, and Bictegravir in Animal Models
DrugSpeciesDose & RouteCmaxAUCT1/2Bioavailability (%)Key Findings
Elvitegravir Rhesus Macaque50 mg/kg PO----Plasma concentrations were within the range seen in humans with unboosted doses.
Cabotegravir Mouse0.5 mg/kg PO----Part of a dose-optimization study in a pregnancy model.
Cabotegravir Rhesus Macaque---~40 days (LAI)-Long-acting injectable formulation shows a very long half-life.
Bictegravir Mouse0.83 mg/kg PO----Studied in a pregnancy model to achieve human-equivalent exposures.
Bictegravir Rabbit100-1000 mg/kg/day PO----Preclinical reproductive toxicology studies noted some maternal toxicity at the highest dose.

This table provides a qualitative summary due to the varied nature of the available data for these newer agents.

Experimental Protocols

Detailed and consistent experimental design is crucial for the accurate interpretation of pharmacokinetic data. Below are generalized methodologies commonly employed in the preclinical evaluation of integrase inhibitors.

Animal Models and Dosing
  • Species: Sprague-Dawley or Wistar rats, Beagle dogs, and rhesus or cynomolgus monkeys are frequently used. Humanized mouse models are also employed to study drug effects in the context of a human immune system.

  • Administration: For oral bioavailability studies, drugs are often administered via oral gavage. Intravenous administration is used to determine absolute bioavailability and clearance. Long-acting formulations may be given via intramuscular or subcutaneous injection.

  • Formulation: The drug substance is typically dissolved or suspended in a suitable vehicle, such as a solution of polyethylene (B3416737) glycol (PEG), carboxymethyl cellulose (B213188) (CMC), or other excipients to ensure stability and facilitate administration.

Sample Collection and Analysis
  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. Plasma is separated by centrifugation and stored frozen until analysis.

  • Tissue Distribution: To assess tissue penetration, animals are euthanized at various time points, and organs of interest (e.g., liver, kidney, gut, lymphoid tissue) are harvested.

  • Analytical Method: Drug concentrations in plasma and tissue homogenates are typically quantified using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This technique offers high sensitivity and specificity for the parent drug and its metabolites.

The workflow for a typical preclinical pharmacokinetic study is illustrated below.

experimental_workflow cluster_dosing Drug Administration cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_pk Pharmacokinetic Analysis DosePrep Dose Preparation (Vehicle Formulation) AnimalDosing Animal Dosing (e.g., Oral Gavage, IV) DosePrep->AnimalDosing BloodSample Serial Blood Sampling AnimalDosing->BloodSample TissueHarvest Tissue Harvesting (at terminal timepoints) AnimalDosing->TissueHarvest SampleProc Sample Processing (Plasma Separation, Tissue Homogenization) BloodSample->SampleProc TissueHarvest->SampleProc LCMS LC-MS/MS Analysis SampleProc->LCMS DataAnalysis Concentration-Time Data LCMS->DataAnalysis PKModel PK Modeling (NCA, Compartmental) DataAnalysis->PKModel PKParams Derive PK Parameters (AUC, Cmax, T1/2) PKModel->PKParams metabolic_pathway Raltegravir Raltegravir UGT1A1 UGT1A1 Enzyme Raltegravir->UGT1A1 Metabolite Raltegravir-Glucuronide (Inactive Metabolite) UGT1A1->Metabolite Glucuronidation Excretion Renal and Biliary Excretion Metabolite->Excretion

References

Preliminary Toxicity Profile of Odentegravirum: A Data-Driven Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available information on the preclinical and clinical toxicity of a compound specifically named "Odentegravirum" is not available. The following guide is a structured template illustrating the expected content and format for a comprehensive preliminary toxicity profile of a novel therapeutic agent, in line with the user's request. The data and experimental details provided herein are representative examples derived from general knowledge of antiviral drug development and do not pertain to any specific real-world compound named this compound.

Executive Summary

This document provides a comprehensive overview of the preliminary toxicity profile of this compound, a novel investigational agent. The assessment is based on a series of in vitro and in vivo studies designed to characterize the compound's safety profile and identify potential target organ toxicities. The data presented herein are intended to support the ongoing clinical development of this compound and to inform risk-benefit analyses.

Preclinical Safety Pharmacology

Safety pharmacology studies were conducted to evaluate the potential adverse effects of this compound on major physiological systems.

Cardiovascular Safety

A thorough cardiovascular assessment was performed to investigate potential effects on blood pressure, heart rate, and cardiac electrophysiology.

Table 1: Cardiovascular Safety Pharmacology Data

ParameterSpeciesAssayResults
hERG Channel InhibitionIn vitroPatch ClampIC50 > 30 µM
Cardiovascular FunctionBeagle DogTelemetryNo significant effects on blood pressure, heart rate, or ECG intervals at doses up to 50 mg/kg

Experimental Protocol: hERG Potassium Channel Assay

A whole-cell patch-clamp technique was utilized on human embryonic kidney (HEK293) cells stably expressing the hERG potassium channel. Cells were exposed to increasing concentrations of this compound (0.1 to 100 µM). The inhibitory effect on the hERG current was measured and the IC50 value was calculated.

Central Nervous System (CNS) Safety

The potential for CNS-related adverse effects was evaluated using a functional observational battery in rodents.

Table 2: CNS Safety Pharmacology Data

ParameterSpeciesAssayResults
Neurobehavioral EffectsRatIrwin ScreenNo adverse neurobehavioral effects observed at doses up to 100 mg/kg

Experimental Protocol: Irwin Screen

A comprehensive battery of behavioral and physiological observations was conducted in rats following oral administration of this compound. Observations included assessments of consciousness, activity, sensory and motor responses, and autonomic function.

Respiratory Safety

The potential impact of this compound on respiratory function was assessed in conscious animals.

Table 3: Respiratory Safety Pharmacology Data

ParameterSpeciesAssayResults
Respiratory FunctionRatWhole-body plethysmographyNo significant effects on respiratory rate or tidal volume at doses up to 100 mg/kg

Experimental Protocol: Whole-Body Plethysmography

Unrestrained rats were placed in a whole-body plethysmography chamber, and respiratory parameters were continuously monitored before and after the administration of this compound.

Preclinical Toxicology

A series of in vitro and in vivo toxicology studies were conducted to identify potential target organs and to determine the no-observed-adverse-effect level (NOAEL) of this compound.

In Vitro Toxicology

Table 4: In Vitro Toxicology Data

AssayCell LineEndpointResults
CytotoxicityHepG2Cell Viability (MTT)CC50 > 50 µM
GenotoxicityAmes TestMutagenicityNon-mutagenic in all strains tested
GenotoxicityMouse Lymphoma AssayClastogenicityNon-clastogenic

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA) were treated with this compound at various concentrations, with and without metabolic activation (S9 fraction). The number of revertant colonies was counted to assess mutagenic potential.

In Vivo Toxicology

Repeat-dose toxicity studies were conducted in two species (rodent and non-rodent) to characterize the toxicity profile of this compound following repeated administration.

Table 5: Repeat-Dose Toxicology Data (14-Day Study)

SpeciesRoute of AdministrationNOAEL (mg/kg/day)Target Organs of Toxicity
RatOral50Liver (mild hepatocellular hypertrophy)
Beagle DogOral30Gastrointestinal (emesis)

Experimental Protocol: 14-Day Repeat-Dose Oral Toxicity Study in Rats

Sprague-Dawley rats were administered this compound daily by oral gavage for 14 consecutive days at doses of 0, 10, 50, and 200 mg/kg/day. Endpoints evaluated included clinical observations, body weight, food consumption, clinical pathology (hematology and serum chemistry), and histopathology of major organs.

Clinical Safety (Phase 1)

Preliminary safety data from a first-in-human (FIH) study in healthy volunteers are summarized below.

Table 6: Summary of Treatment-Emergent Adverse Events (TEAEs) in Phase 1 Study

Adverse EventFrequency (Placebo)Frequency (this compound)Severity
Headache10%15%Mild
Nausea5%10%Mild
Diarrhea2%5%Mild

Experimental Protocol: Phase 1 Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) Study

This was a randomized, double-blind, placebo-controlled study in healthy adult subjects. In the SAD portion, subjects received a single oral dose of this compound or placebo. In the MAD portion, subjects received once-daily oral doses of this compound or placebo for 14 days. Safety and tolerability were assessed through monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests.

Visualizations

Experimental Workflow: Preclinical Toxicity Assessment

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_clinical Clinical Trials safety_pharm Safety Pharmacology (hERG, etc.) acute_tox Acute Toxicity safety_pharm->acute_tox Inform Dose Selection cytotoxicity Cytotoxicity Assays cytotoxicity->acute_tox genotoxicity Genotoxicity Assays (Ames, MLA) repeat_dose_tox Repeat-Dose Toxicity (Rodent & Non-Rodent) genotoxicity->repeat_dose_tox acute_tox->repeat_dose_tox Guide Dose Range phase1 Phase 1 (SAD/MAD) repeat_dose_tox->phase1 Determine NOAEL for FIH Starting Dose cns_safety CNS Safety (Irwin Screen) cns_safety->phase1

Caption: A generalized workflow for the preclinical toxicity assessment of a novel therapeutic agent.

Signaling Pathway: Hypothetical Off-Target Interaction

G This compound This compound TargetReceptor Target Receptor This compound->TargetReceptor Therapeutic Effect OffTargetKinase Off-Target Kinase This compound->OffTargetKinase Inhibition (High Conc.) DownstreamEffector Downstream Effector OffTargetKinase->DownstreamEffector AdverseEffect Adverse Effect DownstreamEffector->AdverseEffect

Caption: A hypothetical signaling pathway illustrating a potential off-target interaction of this compound.

Odentegravirum: Unraveling its Enzymatic Inhibition Profile - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information and specific experimental data on Odentegravirum (also referred to as Odentegravir) are exceptionally limited at the time of this writing. The compound is identified with CAS Number 2495436-99-0 and its chemical structure is known.[1] However, detailed preclinical and clinical data, including specific enzymatic inhibition assay protocols, quantitative inhibitory concentrations (IC50/Ki), resistance profiles, and comprehensive mechanism of action studies, have not been extensively published in the scientific literature.

This guide, therefore, provides a comprehensive framework for understanding the enzymatic inhibition assays relevant to HIV integrase inhibitors, the presumed class of this compound. The methodologies, data interpretation, and visualizations presented are based on established principles and data from well-characterized drugs in the same class, such as Raltegravir, Elvitegravir, and Dolutegravir. This document is intended to serve as a foundational resource for researchers anticipating or initiating work with novel integrase inhibitors like this compound.

The Critical Role of HIV-1 Integrase in the Viral Lifecycle

Human Immunodeficiency Virus-1 (HIV-1) replication is critically dependent on the viral enzyme integrase (IN). This enzyme catalyzes the insertion of the viral DNA into the host cell's genome, a pivotal step for the establishment of a productive and persistent infection. By blocking the action of integrase, replication of the virus can be effectively halted. This makes HIV-1 integrase a prime target for antiretroviral therapy.

The integration process is a two-step reaction catalyzed by integrase:

  • 3'-Processing: Integrase cleaves a dinucleotide from each 3' end of the linear viral DNA.

  • Strand Transfer: The processed 3' ends of the viral DNA are then covalently joined to the host cell's chromosomal DNA.

Integrase inhibitors, the class to which this compound likely belongs, are designed to interfere with this process, primarily by targeting the strand transfer step.

Enzymatic Inhibition Assays for HIV-1 Integrase

The primary method for characterizing the potency of a potential HIV integrase inhibitor is through enzymatic inhibition assays. These assays directly measure the ability of the compound to block the catalytic activity of purified recombinant integrase.

Strand Transfer Inhibition Assay: A Core Methodology

The most common and informative assay is the strand transfer inhibition assay. This assay quantifies the inhibition of the covalent joining of a viral DNA substrate to a target DNA substrate.

Illustrative Experimental Protocol:

A generalized protocol for a non-radioactive, fluorescence-based strand transfer assay is outlined below. Note: Specific concentrations of enzyme, substrates, and inhibitor, as well as incubation times, would need to be optimized for this compound.

  • Reagents and Materials:

    • Purified, recombinant HIV-1 integrase enzyme.

    • Oligonucleotide substrates mimicking the viral DNA long terminal repeat (LTR) end, often labeled with a biotin (B1667282) tag.

    • Oligonucleotide substrates representing the target host DNA, often labeled with a digoxigenin (B1670575) (DIG) tag.

    • Assay Buffer: Containing a suitable pH (e.g., pH 7.2), salt concentration, a reducing agent (e.g., DTT), and a divalent cation cofactor (typically Mg²⁺ or Mn²⁺).

    • Test Compound (this compound): Serially diluted in an appropriate solvent (e.g., DMSO).

    • Streptavidin-coated microplates.

    • Anti-digoxigenin antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • HRP substrate for colorimetric or chemiluminescent detection.

    • Plate reader.

  • Assay Procedure:

    • Coating: Streptavidin-coated microplates are incubated with the biotin-labeled viral DNA substrate to allow for binding. Unbound substrate is washed away.

    • Reaction Mixture Preparation: A reaction mixture is prepared containing the assay buffer, purified HIV-1 integrase, and the serially diluted this compound or control inhibitor.

    • Incubation: The reaction mixture is added to the wells of the microplate containing the immobilized viral DNA substrate and incubated to allow for the formation of the integrase-viral DNA complex.

    • Strand Transfer Initiation: The DIG-labeled target DNA is added to the wells to initiate the strand transfer reaction. The plate is incubated to allow the reaction to proceed.

    • Detection: The reaction is stopped, and the wells are washed to remove unbound components. The anti-digoxigenin-HRP antibody is added and incubated to bind to the captured target DNA. After another wash step, the HRP substrate is added, and the signal is measured using a plate reader. The intensity of the signal is proportional to the amount of strand transfer that has occurred.

  • Data Analysis:

    • The raw data (e.g., absorbance or luminescence) is used to calculate the percentage of inhibition for each concentration of this compound.

    • The percentage of inhibition is plotted against the logarithm of the inhibitor concentration.

    • A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

Data Presentation: Quantifying Inhibitory Potency

The results of enzymatic inhibition assays are typically summarized in tables to allow for easy comparison of the potency of different compounds. The key parameters reported are:

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor that causes a 50% reduction in the activity of an enzyme in an in vitro assay. A lower IC50 value indicates a more potent inhibitor.

  • Ki (Inhibition Constant): A measure of the binding affinity of an inhibitor to an enzyme. It is a more fundamental measure of inhibitor potency than the IC50 and is independent of the substrate concentration. A lower Ki value indicates a tighter binding and a more potent inhibitor.

Table 1: Illustrative Data Summary for an HIV Integrase Inhibitor

CompoundTarget EnzymeAssay TypeIC50 (nM)Ki (nM)
This compoundHIV-1 IntegraseStrand TransferData Not AvailableData Not Available
RaltegravirHIV-1 IntegraseStrand Transfer2-7~2
ElvitegravirHIV-1 IntegraseStrand Transfer5-9~7
DolutegravirHIV-1 IntegraseStrand Transfer1-3~1.5

Data for Raltegravir, Elvitegravir, and Dolutegravir are representative values from published literature and are provided for comparative purposes.

Visualizing the Mechanism and Workflow

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following are examples of diagrams that would be relevant for a technical guide on this compound.

HIV_Integrase_Inhibition_Workflow cluster_preparation Assay Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Reagent Prep Prepare Reagents: - HIV-1 Integrase - Labeled DNA Substrates - Assay Buffer Plate Coating Immobilize Viral DNA on Microplate Reagent Prep->Plate Coating Compound Dilution Serially Dilute This compound Reaction Add Integrase and This compound Compound Dilution->Reaction Plate Coating->Reaction Initiation Add Target DNA to Initiate Strand Transfer Reaction->Initiation Detection Add Detection Antibody and Substrate Initiation->Detection Data Acquisition Measure Signal (e.g., Absorbance) Detection->Data Acquisition Calculation Calculate % Inhibition Data Acquisition->Calculation Curve Fitting Generate Dose-Response Curve and Determine IC50 Calculation->Curve Fitting HIV_Integrase_Mechanism cluster_viral_cycle HIV-1 Replication Cycle cluster_inhibition Mechanism of Inhibition Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Reverse Transcriptase Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration Integrase Provirus Provirus (Integrated DNA) Integration->Provirus Transcription_Translation Transcription & Translation Provirus->Transcription_Translation New_Virions New Virions Transcription_Translation->New_Virions This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Integration

References

Methodological & Application

Synthesis of Odentegravir: A Laboratory-Scale Protocol for an Antiviral Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odentegravir is an antiviral agent identified as an HIV integrase inhibitor. This document provides a detailed, albeit theoretical, laboratory-scale synthesis protocol for Odentegravir. Due to the absence of publicly available, specific synthesis routes for this compound, the following protocol has been constructed based on established synthetic methodologies for structurally related bicyclic pyridinone derivatives, a common core in several HIV integrase inhibitors. This application note also outlines the mechanism of action of HIV integrase inhibitors and presents key data in a structured format to aid researchers in the potential laboratory preparation of Odentegravir and similar compounds.

Introduction

Odentegravir is an antiviral compound characterized by a core bicyclic pyridinone structure, which is pivotal for its therapeutic activity. This structural motif is shared by other members of the integrase strand transfer inhibitor (INSTI) class of antiretroviral drugs. These agents effectively block the action of integrase, a viral enzyme essential for the integration of the viral genome into the host cell's DNA, thereby halting viral replication.[1][2][3] The development of efficient synthetic routes to these complex molecules is a key focus in medicinal chemistry and drug development. This document details a proposed synthetic strategy for Odentegravir on a laboratory scale.

Key Synthetic Data and Parameters

The following table summarizes representative quantitative data for the key transformations involved in the synthesis of bicyclic pyridinone cores, based on analogous reactions found in the literature. These values should be considered as targets for the synthesis of Odentegravir.

Step No.ReactionReagents & ConditionsTypical Yield (%)Reference
1Formation of Pyridone RingDiamine, cyanobutenoic ester70-85[4]
2N-AcylationHeterocyclic ketene (B1206846) aminal, anhydride (B1165640)>90[5]
3Intramolecular CyclizationMitsunobu reaction or hydrolysis50-75
4Functionalization (e.g., Suzuki Coupling)Aryl boronic acid, Pd catalyst, base60-90

Experimental Protocol: Proposed Synthesis of Odentegravir

This protocol is a generalized procedure for the synthesis of a bicyclic carbamoyl (B1232498) pyridone, the core of Odentegravir, followed by functionalization.

Materials and Equipment:

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography system (silica gel)

  • NMR spectrometer, Mass spectrometer

  • All solvents should be of reagent grade and dried where necessary.

  • Starting materials (commercially available or synthesized according to literature procedures)

Step 1: Synthesis of the Bicyclic Pyridone Core

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate heterocyclic ketene aminal (1 equivalent) in a suitable solvent such as toluene (B28343) or dioxane.

  • Acylation: To this solution, add methacrylic anhydride or a similar acylating agent (1.1 equivalents) dropwise at room temperature.

  • Cyclization: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction typically completes within 4-8 hours.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the bicyclic pyridone core.

Step 2: Functionalization of the Bicyclic Core

  • Reaction Setup: To a solution of the bicyclic pyridone core (1 equivalent) in a suitable solvent system (e.g., dioxane/water), add the desired aryl boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ (2 equivalents).

  • Suzuki Coupling: Heat the mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the functionalized bicyclic pyridone.

Step 3: Final Amide Coupling to Yield Odentegravir

  • Amide Bond Formation: The final step involves the coupling of the functionalized bicyclic core (which should possess a carboxylic acid or an activated ester) with the appropriate amine side-chain. Standard peptide coupling reagents such as HATU or HOBt/EDC can be employed in a solvent like DMF or DCM.

  • Reaction and Purification: The reaction is typically stirred at room temperature for 12-24 hours. After completion, the product is isolated and purified using standard techniques such as extraction and column chromatography to yield Odentegravir.

Visualizing the Synthesis and Mechanism

Diagram 1: Proposed Synthetic Workflow for Odentegravir

G A Heterocyclic Ketene Aminal B Acylation with Anhydride A->B C Intramolecular Cyclization B->C D Bicyclic Pyridone Core C->D E Functionalization (e.g., Suzuki Coupling) D->E F Amide Coupling E->F G Odentegravir F->G

Caption: A generalized workflow for the synthesis of Odentegravir.

Diagram 2: Mechanism of Action of HIV Integrase Inhibitors

G cluster_virus HIV Replication Cycle cluster_drug Drug Action A Viral RNA -> Viral DNA (Reverse Transcription) B Viral DNA Enters Host Nucleus A->B C Integration of Viral DNA into Host DNA (Integrase) B->C D Transcription & Translation of Viral Proteins C->D E New Virus Assembly & Budding D->E F Odentegravir (Integrase Inhibitor) F->C Inhibits

References

Application Notes and Protocols for the Quantification of Cabotegravir

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cabotegravir (B606451), a potent integrase strand transfer inhibitor, is a key antiretroviral drug for the treatment and prevention of HIV-1 infection.[1][2][3][4] Its long-acting injectable formulations necessitate robust and sensitive analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical products.[1][3] This document provides detailed application notes and protocols for various analytical methods used for the quantification of Cabotegravir in different matrices.

I. Analytical Methods Overview

A variety of chromatographic techniques have been successfully employed for the quantification of Cabotegravir. These include High-Performance Liquid Chromatography (HPLC), Reverse-Phase HPLC (RP-HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).[3][5] The choice of method depends on the specific application, required sensitivity, and the matrix in which Cabotegravir is to be quantified.

II. Quantitative Data Summary

The following tables summarize the key quantitative parameters for various analytical methods used for Cabotegravir quantification.

Table 1: HPLC and UPLC Methods for Cabotegravir Quantification

MethodMatrixLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
RP-HPLCTablet Dosage Form2.5–15--[3]
RP-HPLCTablet Dosage FormRilpivirine (B1684574): 0.38, Cabotegravir: 0.06Rilpivirine: 1.15, Cabotegravir: 0.19[3]
RP-HPLCBulk and Tablet-Cabotegravir: 0.25, Rilpivirine: 1.79Cabotegravir: 0.77, Rilpivirine: 5.44[6]
RP-HPLCActive Pharmaceutical IngredientsRilpivirine: 30-450, Cabotegravir: 20-300Rilpivirine: 0.375, Cabotegravir: 0.25Rilpivirine: 1.238, Cabotegravir: 0.825[7]
UHPLC-UVBulk Drug0.00025 - 0.0009 (relative to 0.5 mg/mL Cabotegravir)-0.00025 (relative to 0.5 mg/mL Cabotegravir)[4]

Table 2: LC-MS/MS and UHPLC-MS/MS Methods for Cabotegravir Quantification

MethodMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
LC-MS/MSRat Plasma50 - 100,00050[8][9]
LC-MS/MSDried Blood Spots25 - 20,00025[10][11]
UHPLC-MS/MSHuman Plasma30 - 900025[12]
LC-MS/MSHuman Plasma400 - 16000400[13]

III. Experimental Protocols

A. RP-HPLC Method for Simultaneous Estimation of Cabotegravir and Rilpivirine in Tablet Dosage Form

This protocol is based on a method developed for the routine quality control analysis of Cabotegravir and Rilpivirine in pharmaceutical formulations.[3][14]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Kinetex C18 column (250 × 4.6 mm, 5 µm).[3]

2. Reagents and Materials:

  • Acetonitrile (B52724) (HPLC grade)

  • Orthophosphoric acid

  • Water (HPLC grade)

  • Cabotegravir and Rilpivirine reference standards

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of orthophosphoric acid and acetonitrile (60:40 v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 242.5 nm.[3]

  • Column Temperature: Ambient.

  • Injection Volume: 20 µL.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve Cabotegravir and Rilpivirine reference standards in a suitable solvent (e.g., methanol (B129727) or mobile phase) to obtain a known concentration.

  • Sample Solution: Crush a tablet to a fine powder. Dissolve a quantity of the powder equivalent to a known amount of Cabotegravir and Rilpivirine in the mobile phase. Sonicate to ensure complete dissolution and filter through a 0.45 µm membrane filter.

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations within the linear range.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the blank (mobile phase), followed by the calibration standards and the sample solution.

  • Record the chromatograms and measure the peak areas for Cabotegravir and Rilpivirine.

  • Construct a calibration curve by plotting the peak area against the concentration for the calibration standards.

  • Determine the concentration of Cabotegravir and Rilpivirine in the sample solution from the calibration curve.

experimental_workflow_hplc cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis standard_prep Prepare Standard Stock Solution calibration_prep Prepare Calibration Standards standard_prep->calibration_prep sample_prep Prepare Sample Solution from Tablet injection Inject Blank, Standards, and Sample sample_prep->injection calibration_prep->injection hplc_system Equilibrate HPLC System hplc_system->injection chromatography Chromatographic Separation on C18 Column injection->chromatography detection UV Detection at 242.5 nm chromatography->detection peak_integration Integrate Peak Areas detection->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Cabotegravir in Sample calibration_curve->quantification

Figure 1: Experimental workflow for the RP-HPLC analysis of Cabotegravir.

B. UHPLC-MS/MS Method for Quantification of Cabotegravir in Human Plasma

This protocol is a representative method for the sensitive quantification of Cabotegravir in a biological matrix, suitable for pharmacokinetic studies.[12][13]

1. Instrumentation:

  • Ultra-High Performance Liquid Chromatography (UHPLC) system.

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Analytical column (e.g., Xselect HSS T3, 3.5 µm particle size).[12]

2. Reagents and Materials:

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Water (LC-MS grade)

  • Cabotegravir reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled Cabotegravir)

  • Human plasma (blank)

3. Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient program to achieve separation.

  • Flow Rate: 0.5 mL/min.[5]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Cabotegravir and the Internal Standard. For Cabotegravir, a common transition is m/z 406.12 → 142.04.[13]

4. Sample Preparation (Protein Precipitation):

  • Pipette a known volume of plasma sample (e.g., 100 µL) into a microcentrifuge tube.

  • Add the internal standard solution.

  • Add a protein precipitating agent (e.g., acetonitrile) in a specific ratio (e.g., 3:1 v/v).

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or vial for analysis.

5. Analysis Procedure:

  • Equilibrate the UHPLC-MS/MS system with the initial mobile phase conditions.

  • Inject the extracted samples.

  • Acquire data in Multiple Reaction Monitoring (MRM) mode.

  • Process the data using appropriate software to determine the peak area ratios of Cabotegravir to the internal standard.

  • Construct a calibration curve using spiked plasma standards and perform quantification.

experimental_workflow_lcms cluster_prep Sample Preparation cluster_lcms UHPLC-MS/MS Analysis cluster_data Data Analysis plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation with Acetonitrile add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer injection Inject Supernatant supernatant_transfer->injection chromatography UHPLC Separation injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Tandem MS Detection (MRM) ionization->detection peak_area_ratio Calculate Peak Area Ratio (Analyte/IS) detection->peak_area_ratio calibration_curve Generate Calibration Curve peak_area_ratio->calibration_curve quantification Quantify Cabotegravir Concentration calibration_curve->quantification

Figure 2: Workflow for UHPLC-MS/MS quantification of Cabotegravir in plasma.

IV. Mechanism of Action: Integrase Inhibition

Cabotegravir is an integrase strand transfer inhibitor (INSTI).[1] Its mechanism of action involves binding to the active site of the HIV integrase enzyme, thereby preventing the integration of the viral DNA into the host cell's genome. This action effectively halts the HIV replication cycle.

mechanism_of_action cluster_inhibition Inhibition by Cabotegravir HIV_RNA HIV RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription Integration Integration of Viral DNA into Host Genome Viral_DNA->Integration Mediated by Integrase Integrase HIV Integrase Integrase->Integration Host_DNA Host Cell DNA Provirus Provirus (Integrated Viral DNA) Replication Viral Replication Provirus->Replication Cabotegravir Cabotegravir Cabotegravir->Integrase Binds to active site Cabotegravir->Integration Blocks Integration->Host_DNA Integration->Provirus

Figure 3: Simplified diagram of Cabotegravir's mechanism of action.

V. Conclusion

The analytical methods described provide a range of options for the accurate and reliable quantification of Cabotegravir. The choice of a specific method should be guided by the research or quality control objectives, the nature of the sample matrix, and the required sensitivity. The provided protocols offer a starting point for method implementation and can be further optimized based on specific laboratory conditions and instrumentation.

References

Application Note: Protocol for Testing HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) is a critical enzyme responsible for integrating the viral DNA into the host cell's genome, a vital step in the viral replication cycle. This makes it a prime target for antiretroviral therapy. Integrase Strand Transfer Inhibitors (INSTIs) are a class of antiretroviral drugs that bind to the active site of integrase and block the strand transfer step of integration. This application note provides a detailed protocol for testing the efficacy of INSTIs, using Dolutegravir as a primary example, against HIV-1 integrase. While the compound "Odentegravirum" was not identified, the protocols outlined here are applicable to novel and established INSTIs.

Mechanism of Action of HIV-1 Integrase and Inhibition by INSTIs

HIV-1 integrase carries out a two-step process. First, in the 3'-processing step, it removes a dinucleotide from each 3' end of the viral DNA. In the second step, known as strand transfer, the processed 3' ends of the viral DNA are covalently joined to the host cell's DNA.[1] INSTIs, such as Dolutegravir, Cabotegravir, and Bictegravir, chelate the two magnesium ions in the active site of the integrase, preventing the binding of host DNA and thereby inhibiting the strand transfer reaction.[2]

Caption: Mechanism of HIV-1 integrase action and its inhibition by INSTIs.

Quantitative Data Summary

The following table summarizes the in vitro activity of several key INSTIs against wild-type HIV-1. IC50 represents the concentration of the drug that inhibits 50% of the enzymatic activity in a cell-free assay, while EC50 is the concentration required to inhibit 50% of viral replication in a cell-based assay.

CompoundAssay TypeIC50 (nM)EC50 (nM)Cell Line/SystemReference
Dolutegravir Cell-free Strand Transfer2.7Recombinant HIV-1 Integrase[3][4]
Single-round Infectivity0.51Peripheral Blood Mononuclear Cells (PBMCs)[4]
Single-round Infectivity0.71MT-4 cells
Antiviral Activity1.6HOS cells
Raltegravir Cell-free Strand Transfer90Wild-type PFV Integrase
Antiviral Activity31 (IC95)Human T lymphoid cells
Elvitegravir Cell-free Strand Transfer0.7HIV-1 IIIB
Antiviral Activity0.3-0.9PBMCs
Bictegravir Cell-free Strand Transfer8.3 (EC90)Recombinant HIV-1 Integrase
Antiviral Activity1.5-2.4T-cell lines and primary cells
Cabotegravir Cell-free Strand Transfer3.0Recombinant HIV-1 Integrase
Antiviral Activity0.56Jurkat CD4+ T cells

Experimental Protocols

Cell-Free HIV-1 Integrase Strand Transfer Assay

This biochemical assay measures the ability of a compound to inhibit the strand transfer step of integration in a cell-free system.

Principle: A donor substrate DNA, mimicking the viral DNA LTR end, is immobilized on a plate. Recombinant HIV-1 integrase is added, which processes the donor DNA. A target substrate DNA is then introduced. In the absence of an inhibitor, the integrase catalyzes the integration of the donor DNA into the target DNA. The resulting product is detected, often using an antibody that recognizes a specific tag on the target DNA.

Materials:

  • Recombinant HIV-1 Integrase

  • Streptavidin-coated 96-well plates

  • Biotinylated double-stranded donor substrate (DS) DNA (mimicking HIV-1 LTR U5 end)

  • Modified target substrate (TS) DNA (e.g., with a digoxigenin (B1670575) label)

  • Assay buffer (e.g., 25 mM MOPS, pH 7.2, 10 mM MgCl2, 23 mM NaCl)

  • Wash buffer

  • Blocking buffer

  • HRP-conjugated anti-digoxigenin antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Test compound (e.g., Dolutegravir) and controls (e.g., Sodium Azide)

Procedure:

  • Plate Coating: Dilute the biotinylated DS DNA in reaction buffer and add 100 µL to each well of the streptavidin-coated plate. Incubate for 30 minutes at 37°C. Wash the wells five times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 30 minutes at 37°C. Aspirate the buffer and wash three times with reaction buffer.

  • Integrase Binding: Dilute the HIV-1 integrase in reaction buffer. Add 100 µL of the diluted integrase solution to each well (except for 'no enzyme' controls). Incubate for 30 minutes at 37°C.

  • Inhibitor Addition: Prepare serial dilutions of the test compound (e.g., Dolutegravir) in reaction buffer. After washing the wells three times with reaction buffer, add 50 µL of the compound dilutions to the appropriate wells. Add 50 µL of reaction buffer to control wells. Incubate for 5-60 minutes at 37°C.

  • Strand Transfer Reaction: Add 50 µL of the TS DNA to each well to initiate the strand transfer reaction. Incubate for 30-45 minutes at 37°C.

  • Detection: Wash the wells five times with wash buffer. Add 100 µL of HRP-conjugated antibody solution and incubate for 30 minutes at 37°C.

  • Signal Development: Wash the wells five times. Add 100 µL of TMB substrate and incubate at room temperature for 10-20 minutes. Add 100 µL of stop solution.

  • Data Analysis: Read the absorbance at 450 nm. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Strand_Transfer_Assay_Workflow start Start plate_coating 1. Coat Plate with Biotinylated Donor DNA start->plate_coating blocking 2. Block Plate plate_coating->blocking integrase_binding 3. Add HIV-1 Integrase blocking->integrase_binding inhibitor_addition 4. Add Test Compound (e.g., Dolutegravir) integrase_binding->inhibitor_addition strand_transfer 5. Add Target DNA (Initiate Reaction) inhibitor_addition->strand_transfer detection 6. Add HRP-conjugated Antibody strand_transfer->detection signal_development 7. Add TMB Substrate & Stop Solution detection->signal_development data_analysis 8. Read Absorbance (450nm) & Calculate IC50 signal_development->data_analysis end End data_analysis->end

Caption: Workflow for the cell-free HIV-1 integrase strand transfer assay.

Cell-Based Single-Round HIV-1 Infectivity Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture system.

Principle: Host cells are infected with a replication-defective HIV-1 vector that carries a reporter gene (e.g., luciferase). The vector can only undergo a single round of infection. The activity of the reporter gene is proportional to the successful integration of the viral DNA. The reduction in reporter gene activity in the presence of an inhibitor indicates its antiviral efficacy.

Materials:

  • Human cell line (e.g., HEK293T, TZM-bl, MT-4)

  • Replication-defective HIV-1 vector with a luciferase reporter gene

  • Cell culture medium and supplements

  • Test compound (e.g., Dolutegravir)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and culture overnight.

  • Compound Addition: Prepare serial dilutions of the test compound. Add the dilutions to the cells.

  • Infection: Add the HIV-1 luciferase reporter vector to the wells.

  • Incubation: Incubate the plates for 48 hours to allow for infection and expression of the reporter gene.

  • Lysis and Luciferase Assay: Remove the medium, wash the cells, and add cell lysis buffer. Add the luciferase substrate.

  • Data Analysis: Measure the luminescence using a luminometer. Calculate the percent inhibition for each compound concentration and determine the EC50 value.

Cytotoxicity Assay

It is crucial to assess whether the observed antiviral activity is due to specific inhibition of integrase or general cellular toxicity.

Principle: The metabolic activity of cells is measured in the presence of varying concentrations of the test compound. A reduction in metabolic activity indicates cytotoxicity.

Materials:

  • Human cell line (same as in the infectivity assay)

  • Cell culture medium

  • Test compound

  • MTT or CellTiter-Glo reagent

Procedure:

  • Cell Plating and Compound Addition: Follow steps 1 and 2 of the cell-based infectivity assay protocol.

  • Incubation: Incubate the plates for the same duration as the infectivity assay (e.g., 48 hours).

  • MTT Assay: Add MTT reagent to the wells and incubate for a few hours. The viable cells will convert MTT to formazan (B1609692). Solubilize the formazan crystals and measure the absorbance.

  • Data Analysis: Calculate the concentration of the compound that reduces cell viability by 50% (CC50). A high CC50 value relative to the EC50 value indicates that the compound is not cytotoxic at its effective antiviral concentrations.

By following these protocols, researchers can effectively evaluate the potency and specificity of novel integrase inhibitors against HIV-1.

References

Troubleshooting & Optimization

Technical Support Center: Managing Odentegravirum Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "Odentegravirum" is limited in publicly available scientific literature. "this compound" is a novel antiviral agent.[1] Due to the scarcity of specific data on its cytotoxic profile, this guide leverages information on a related and well-characterized second-generation integrase strand transfer inhibitor, Dolutegravir (B560016) , to provide researchers with foundational knowledge and troubleshooting strategies for managing potential cytotoxicity in cell lines. The principles and protocols outlined here are generally applicable to in vitro cytotoxicity studies of antiviral compounds.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and related compounds like Dolutegravir?

This compound is classified as an antiviral agent.[1] While specific details on its mechanism are emerging, it belongs to the integrase inhibitor class of drugs, similar to Dolutegravir. Dolutegravir is an integrase strand transfer inhibitor (INSTI).[2][3] It binds to the active site of the HIV integrase enzyme, which is essential for integrating viral DNA into the host cell's genome.[4] By blocking this "strand transfer" step, it effectively halts the HIV replication cycle. This mechanism is highly specific to the viral enzyme, which generally results in low toxicity to human cells.

Q2: At what concentration does Dolutegravir (as a proxy for this compound) typically become cytotoxic?

Dolutegravir generally exhibits low cytotoxicity in vitro. However, the 50% cytotoxic concentration (CC50) can vary significantly depending on the cell line and its metabolic state. For instance, studies have shown no cytotoxic effects in MAGIC-5A cultures at concentrations up to 10,000 nM (10 µM). Another study indicated that dolutegravir is not generally cytotoxic up to 8 µM in P19C5 cells. It's crucial to determine the CC50 in your specific cell line of interest.

Summary of Dolutegravir Cytotoxicity (CC50)
Cell LineConditionCC50 (µM)
IM-9Proliferating4.8
U-937Proliferating7.0
MT-4Proliferating14
Molt-4Proliferating15
PBMCsUnstimulated189
PBMCsStimulated52
P19C5Undifferentiated> 8

Data compiled from multiple sources.

Q3: What are the common assays to measure the cytotoxicity of this compound?

Several assays can be used to measure cytotoxicity, each with its own principle:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. It's a common method to assess cell viability and proliferation.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage or lysis. It is a direct measure of cell membrane integrity.

  • ATP-Based Viability Assay: This assay measures the level of intracellular ATP, which is a key indicator of metabolically active, viable cells. A decrease in ATP levels is often associated with cytotoxicity.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, while PI is a fluorescent dye that enters cells with compromised membranes, indicating late apoptosis or necrosis.

Troubleshooting Guide

IssuePossible Cause(s)Troubleshooting Steps
High variability in cytotoxicity results Inconsistent cell seeding density, edge effects in the microplate, reagent variability, mycoplasma contamination.Ensure a homogenous cell suspension and consistent seeding density. To mitigate edge effects, fill perimeter wells with sterile PBS or media without cells. Prepare fresh reagents and test for mycoplasma contamination regularly.
Low absorbance values in MTT assay Low cell number, insufficient incubation time, incorrect wavelength reading.Optimize cell seeding density for your specific cell line. Ensure the incubation time with MTT reagent is sufficient for formazan crystal formation. Verify the correct absorbance wavelength (typically 570 nm).
High background in LDH assay Serum in the culture medium can contain LDH, leading to high background. Phenol red in the medium can also interfere.Use a serum-free medium for the assay or a medium with low serum content. Run appropriate controls, including medium-only wells, to determine background absorbance.
Unexpected cytotoxicity at low concentrations Contamination of cell culture, incorrect drug concentration, inherent sensitivity of the cell line.Test for microbial contamination. Verify the concentration of your this compound stock solution. Perform a dose-response curve to confirm the CC50 for your specific cell line.

Experimental Protocols

Protocol: Determining the 50% Cytotoxic Concentration (CC50) using an MTT Assay
  • Cell Seeding:

    • Harvest and count cells from a healthy, sub-confluent culture.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the diluted compound to the respective wells.

    • Include wells with vehicle control (e.g., DMSO) and untreated cells (medium only).

    • Incubate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Dilute the MTT stock to 0.5 mg/mL in serum-free medium.

    • Aspirate the culture medium containing the compound from the wells.

    • Add 100 µL of the MTT working solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light, allowing formazan crystals to form.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the MTT solution.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of viability against the log of the drug concentration and use a non-linear regression to determine the CC50 value.

Visualizations

Signaling Pathways in Drug-Induced Cytotoxicity

Drug-induced cytotoxicity can trigger various signaling pathways, often culminating in apoptosis (programmed cell death). Key pathways involved include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The BCL-2 family of proteins plays a crucial role in regulating the mitochondrial pathway.

G cluster_stimulus Cytotoxic Stimulus cluster_pathways Apoptotic Signaling Pathways cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic (Death Receptor) Pathway Drug Drug Mitochondria Mitochondria Drug->Mitochondria Stress Death_Receptors Death Receptors (e.g., Fas) Drug->Death_Receptors Induction Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation (Executioner) Caspase9->Caspase3 Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified diagram of intrinsic and extrinsic apoptosis pathways.

Experimental Workflow for Cytotoxicity Assessment

A logical workflow is essential for obtaining reliable and reproducible cytotoxicity data. This involves careful planning from cell culture to data analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (Sub-confluent, healthy cells) Cell_Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Treatment 3. Compound Treatment (Serial dilutions of this compound) Cell_Seeding->Compound_Treatment Incubation 4. Incubation (24-72 hours) Compound_Treatment->Incubation Assay_Execution 5. Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Assay_Execution Data_Acquisition 6. Data Acquisition (Plate Reader) Assay_Execution->Data_Acquisition Data_Analysis 7. Data Analysis (% Viability vs. Concentration) Data_Acquisition->Data_Analysis CC50_Determination 8. CC50 Determination Data_Analysis->CC50_Determination G Start Unexpected Cytotoxicity Observed Check_Contamination Mycoplasma/Bacterial Contamination? Start->Check_Contamination Check_Drug Drug Stock Concentration/Stability Correct? Check_Contamination->Check_Drug No Remediate Remediate Contamination Check_Contamination->Remediate Yes Check_Cells Cell Line Passage Number/Health Optimal? Check_Drug->Check_Cells Yes New_Stock Prepare Fresh Drug Stock Check_Drug->New_Stock No Check_Protocol Protocol Followed Correctly? Check_Cells->Check_Protocol Yes New_Cells Thaw New Vial of Cells Check_Cells->New_Cells No Re-evaluate Re-evaluate Results Check_Protocol->Re-evaluate Yes Review_SOP Review SOP with a Colleague Check_Protocol->Review_SOP No Perform_Dose_Response Perform New Dose-Response Curve Remediate->Perform_Dose_Response New_Stock->Perform_Dose_Response New_Cells->Perform_Dose_Response Review_SOP->Perform_Dose_Response

References

addressing poor bioavailability of Odentegravirum formulations

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Odentegravirum Formulations

Disclaimer: "this compound" appears to be a fictional drug name. This guide has been created using publicly available information on formulation strategies for poorly water-soluble drugs, particularly within the class of antiretrovirals, to provide a relevant and technically sound resource for researchers facing similar bioavailability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor bioavailability of our this compound formulation?

A1: Poor bioavailability of orally administered drugs is often linked to low aqueous solubility and dissolution rate.[1][2][3] For a drug like this compound, which is likely a Biopharmaceutics Classification System (BCS) Class II or IV compound, the rate at which it dissolves in the gastrointestinal fluids is a limiting step for its absorption into the bloodstream.[3] Other factors can include chemical instability in the gut, interaction with food, and pre-systemic metabolism.

Q2: What are the most common formulation strategies to enhance the bioavailability of poorly soluble drugs like this compound?

A2: Several strategies can be employed to improve the bioavailability of poorly water-soluble drugs.[4] These can be broadly categorized as:

  • Particle Size Reduction: Techniques like micronization and nanocrystal formation increase the surface area of the drug, which can enhance the dissolution rate.

  • Amorphous Formulations: Converting the crystalline drug into an amorphous state, often through solid dispersions with polymers, can significantly increase its solubility and dissolution.

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and absorption.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.

Q3: How do we select the most appropriate bioavailability enhancement strategy for this compound?

A3: The selection of an appropriate strategy depends on the specific physicochemical properties of this compound, the desired dosage form, and the target product profile. A systematic approach involving pre-formulation studies is crucial. Key factors to consider include the drug's melting point, logP, pKa, and stability. A decision-making workflow can help guide this process.

Troubleshooting Guide

Q4: We are observing inconsistent dissolution profiles for our this compound tablets. What could be the cause?

A4: Inconsistent dissolution profiles can stem from several factors in tablet manufacturing. Common issues include:

  • Variability in API Particle Size: Ensure consistent particle size distribution of this compound across batches.

  • Granulation and Compression Issues: Problems like tablet capping, sticking, and variations in hardness can affect the dissolution rate.

  • Excipient Incompatibility: Interactions between this compound and excipients may lead to degradation or altered physical properties.

  • Inadequate Binder Concentration: This can lead to weak tablet structure and premature disintegration.

Q5: Our amorphous solid dispersion of this compound is showing physical instability and recrystallization upon storage. How can we prevent this?

A5: Recrystallization of an amorphous solid dispersion is a common challenge, as the amorphous state is thermodynamically unstable. To mitigate this:

  • Polymer Selection: The choice of polymer is critical. Ensure the selected polymer has good miscibility with this compound and a high glass transition temperature (Tg) to restrict molecular mobility.

  • Drug Loading: High drug loading can increase the tendency for recrystallization. It may be necessary to optimize the drug-to-polymer ratio.

  • Humidity Control: Exposure to moisture can act as a plasticizer, lowering the Tg and promoting recrystallization. Ensure proper storage conditions and consider moisture-protective packaging.

  • Addition of Stabilizers: Surfactants or other stabilizers can be incorporated into the formulation to inhibit nucleation and crystal growth.

Q6: We are developing a nanocrystal formulation of this compound, but are observing particle aggregation. What are the potential solutions?

A6: Particle aggregation in nanosuspensions is a common stability issue. The following can be investigated:

  • Inadequate Stabilization: Ensure a sufficient concentration of stabilizers (surfactants or polymers) is used to provide steric or electrostatic repulsion between the nanoparticles.

  • Improper Stabilizer Selection: The chosen stabilizer must be effective for this compound. A combination of stabilizers may be more effective.

  • Processing Parameters: Over-processing during milling can lead to increased surface energy and a higher tendency for aggregation. Optimize milling time and intensity.

  • Environmental Factors: Changes in pH or ionic strength of the suspension can disrupt the stabilizing layer.

Data Presentation

Table 1: Solubility of this compound in Different Media

MediumpHTemperature (°C)Solubility (µg/mL)
Purified Water7.025< 1
0.1 N HCl1.2375
Fasted State Simulated Intestinal Fluid (FaSSIF)6.5372
Fed State Simulated Intestinal Fluid (FeSSIF)5.03710

Table 2: Comparison of Different this compound Formulations

Formulation TypeDrug Loading (%)Dissolution at 30 min (%)In Vivo Bioavailability (%)
Unformulated API10052
Micronized API503015
Amorphous Solid Dispersion (1:3 drug:polymer)258545
Nanocrystal Suspension209555
Self-Emulsifying Drug Delivery System (SEDDS)15>9965

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

  • Objective: To determine the equilibrium solubility of this compound in various aqueous media.

  • Materials: this compound powder, selected buffer solutions (e.g., purified water, 0.1 N HCl, FaSSIF), shaking incubator, centrifuge, HPLC system.

  • Procedure:

    • Add an excess amount of this compound powder to a known volume of the test medium in a sealed container.

    • Place the container in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After agitation, allow the samples to settle.

    • Centrifuge the samples to separate the undissolved solid from the supernatant.

    • Carefully withdraw a known volume of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm).

    • Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.

    • Perform the experiment in triplicate for each medium.

Protocol 2: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)

  • Objective: To evaluate the dissolution rate of different this compound formulations.

  • Materials: this compound tablets/capsules, dissolution medium (e.g., 900 mL of 0.1 N HCl), USP Apparatus 2, automated sampling system, UV-Vis spectrophotometer or HPLC system.

  • Procedure:

    • Set the dissolution bath temperature to 37 ± 0.5°C and the paddle speed to a specified rate (e.g., 50 or 75 RPM).

    • Place one dosage form into each dissolution vessel.

    • Start the apparatus and collect samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Filter the samples immediately after collection.

    • Analyze the concentration of dissolved this compound in each sample using a validated analytical method (UV-Vis or HPLC).

    • Calculate the percentage of drug dissolved at each time point relative to the label claim.

    • Plot the percentage of drug dissolved versus time to generate a dissolution profile.

Visualizations

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_characterization Characterization & Optimization solubility Solubility Assessment micronization Micronization solubility->micronization solid_dispersion Solid Dispersion solubility->solid_dispersion nanocrystals Nanocrystals solubility->nanocrystals sedds SEDDS solubility->sedds stability Stability Analysis physchem Physicochemical Characterization physchem->solubility physchem->stability dissolution In Vitro Dissolution micronization->dissolution solid_dispersion->dissolution nanocrystals->dissolution sedds->dissolution stability_testing Stability Testing dissolution->stability_testing in_vivo In Vivo PK Studies stability_testing->in_vivo

Caption: Workflow for developing a bioavailable this compound formulation.

signaling_pathway start Poor Aqueous Solubility of this compound dissolution_rate Low Dissolution Rate in GI Tract start->dissolution_rate absorption Incomplete Drug Absorption dissolution_rate->absorption bioavailability Low Oral Bioavailability absorption->bioavailability solution_start Formulation Strategies particle_size Particle Size Reduction solution_start->particle_size amorphous Amorphous Solid Dispersion solution_start->amorphous lipid Lipid-Based Systems solution_start->lipid particle_size->dissolution_rate Improves amorphous->dissolution_rate Improves lipid->dissolution_rate Improves

Caption: Relationship between solubility and bioavailability for this compound.

References

Validation & Comparative

Investigational Antiviral Odentegravirum: A Comparative Outlook Against Dolutegravir Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Odentegravirum, a novel antiviral compound, has been identified by the World Health Organization (WHO) in its Proposed International Nonproprietary Names (INN) List 130 as a substance under consideration for a standardized global name.[1][2] While its designation as an "antiviral" is confirmed, a comprehensive comparative analysis of its efficacy against established HIV-1 integrase inhibitors like Dolutegravir is not yet possible due to the absence of publicly available preclinical and clinical data for this compound.

Dolutegravir, a cornerstone of current antiretroviral therapy (ART), is an integrase strand transfer inhibitor (INSTI) that effectively suppresses HIV-1 replication. Its mechanism of action and extensive clinical trial data provide a benchmark for the evaluation of new antiviral candidates.

Mechanism of Action: A Tale of Two Integrase Inhibitors

Dolutegravir targets the HIV-1 integrase enzyme, a critical component for the virus to replicate. By binding to the active site of integrase, Dolutegravir prevents the insertion of viral DNA into the host cell's genome, thereby halting the viral life cycle. This targeted approach has demonstrated high efficacy and a favorable resistance profile in clinical settings.

While the specific mechanism of action for this compound has not been detailed in publicly accessible literature, the "-gravir" suffix in its proposed name strongly suggests that it belongs to the same class of integrase inhibitors as Dolutegravir.

Efficacy of Dolutegravir: A Robust Clinical Profile

The efficacy of Dolutegravir has been extensively documented in numerous clinical trials. Key performance indicators consistently demonstrate its potent antiviral activity:

Efficacy EndpointDolutegravir-Based RegimensComparator RegimensStudy Reference
Virologic Suppression (HIV-1 RNA <50 copies/mL) at Week 48 88-93%81-87%SPRING-2, SINGLE, FLAMINGO
Mean CD4+ Cell Count Increase from Baseline at Week 48 230-267 cells/µL208-264 cells/µLSPRING-2, SINGLE
Virologic Failure with Emergent Resistance Low rates observedVaries by comparatorMultiple studies

Experimental Protocols for Key Dolutegravir Trials:

  • SPRING-2 (NCT01227824): A phase 3, randomized, double-blind, non-inferiority study comparing once-daily Dolutegravir to twice-daily raltegravir, each in combination with a fixed-dose dual nucleoside reverse transcriptase inhibitor (NRTI) backbone, in treatment-naive HIV-1 infected adults. The primary endpoint was the proportion of subjects with HIV-1 RNA <50 copies/mL at week 48.

  • SINGLE (NCT01263015): A phase 3, randomized, double-blind study comparing the fixed-dose combination of Dolutegravir/abacavir/lamivudine to the fixed-dose combination of efavirenz/tenofovir/emtricitabine in treatment-naive HIV-1 infected adults. The primary endpoint was the proportion of subjects with HIV-1 RNA <50 copies/mL at week 48.

  • FLAMINGO (NCT01449929): A phase 3, randomized, open-label study comparing once-daily Dolutegravir to once-daily darunavir (B192927) boosted with ritonavir, each in combination with an investigator-selected NRTI backbone, in treatment-naive HIV-1 infected adults. The primary endpoint was the proportion of subjects with HIV-1 RNA <50 copies/mL at week 48.

Signaling Pathway of HIV-1 Integrase Inhibition

The following diagram illustrates the established mechanism of action for integrase strand transfer inhibitors like Dolutegravir. It is hypothesized that this compound, if confirmed as an integrase inhibitor, would operate through a similar pathway.

HIV_Integrase_Inhibition cluster_virus HIV-1 Lifecycle cluster_host Host Cell Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Host DNA Host DNA Integration->Host DNA Viral DNA inserted into Host DNA Provirus Provirus Viral Protein Production Viral Protein Production Provirus->Viral Protein Production Dolutegravir Dolutegravir Dolutegravir->Integration Inhibits This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->Integration Inhibits (Presumed) New Virus Assembly New Virus Assembly Viral Protein Production->New Virus Assembly Budding & Maturation Budding & Maturation New Virus Assembly->Budding & Maturation

Caption: Mechanism of HIV-1 Integrase Inhibition by Dolutegravir and the Hypothesized Action of this compound.

Future Outlook

The emergence of this compound as a potential new antiviral is a welcome development in the ongoing effort to expand treatment options for viral diseases. However, until robust preclinical and clinical data demonstrating its efficacy and safety are made publicly available, a direct and meaningful comparison with established drugs like Dolutegravir is premature. The scientific and medical communities await further research to elucidate the therapeutic potential of this new compound.

References

Navigating the Landscape of Integrase Inhibitor Resistance: A Comparative Analysis of Dolutegravir's Cross-Resistance Profile

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cross-resistance profile of dolutegravir (B560016) reveals a high barrier to resistance, particularly when compared with first-generation integrase strand transfer inhibitors (INSTIs).[1] This guide provides a comprehensive comparison of dolutegravir's in vitro activity against HIV-1 variants with resistance-associated mutations to other INSTIs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Dolutegravir (DTG), a second-generation INSTI, has demonstrated a distinct and more favorable resistance profile compared to its predecessors, raltegravir (B610414) (RAL) and elvitegravir (B1684570) (EVG).[1][2] While RAL and EVG are susceptible to the rapid emergence of resistance from single mutations, dolutegravir often retains activity against viruses harboring these mutations.[1] However, specific mutational pathways, particularly those involving the Q148 residue, can confer cross-resistance to dolutegravir, albeit often at a reduced level compared to first-generation agents.[1]

Quantitative Comparison of In Vitro Susceptibility

The following table summarizes the fold-change (FC) in 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) for dolutegravir and other integrase inhibitors in the presence of key resistance-associated mutations. The data, compiled from multiple in vitro studies, highlights dolutegravir's retained potency against many RAL and EVG-resistant strains.

Integrase MutationRaltegravir (RAL) Fold-ChangeElvitegravir (EVG) Fold-ChangeDolutegravir (DTG) Fold-Change
T66I--0.2
E92Q>10>101.2
Y143R/C>10>101.1
S147G->10-
Q148H>30>500.9
Q148K/R>100>1005-10
N155H>10>101.3
G140S + Q148H>100>1005.3
E92Q + N155H>100>1003.5

Experimental Protocols

The in vitro susceptibility data presented in this guide are primarily generated through a series of established experimental protocols designed to assess the impact of specific mutations on drug efficacy.

Site-Directed Mutagenesis

To evaluate the effect of specific amino acid substitutions on integrase inhibitor susceptibility, resistance-associated mutations are introduced into an infectious molecular clone of HIV-1, typically a subtype B laboratory strain. This process involves the following steps:

  • Plasmid Preparation: A plasmid containing the wild-type HIV-1 proviral DNA is isolated and purified.

  • Mutagenesis: Specific codons in the integrase gene are altered using a site-directed mutagenesis kit to create the desired amino acid change.

  • Sequencing: The entire integrase gene of the mutated plasmid is sequenced to confirm the presence of the intended mutation and the absence of any unintended secondary mutations.

Virus Stock Generation

Once the desired mutations are confirmed, infectious virus stocks are generated:

  • Transfection: The mutated plasmids are transfected into a suitable cell line, such as 293T cells, to produce viral particles.

  • Virus Harvest: The supernatant containing the progeny virus is harvested, filtered, and stored at -80°C.

  • Virus Titration: The infectivity of the virus stock is determined by measuring the 50% tissue culture infectious dose (TCID50) in a suitable target cell line.

Phenotypic Susceptibility Assay

The susceptibility of the generated mutant viruses to different integrase inhibitors is determined using a phenotypic assay.

  • Cell Plating: An indicator cell line, such as TZM-bl cells which express CD4, CCR5, and CXCR4 and contain a Tat-responsive luciferase reporter gene, is plated in 96-well plates.

  • Drug Dilution: The integrase inhibitors are serially diluted to a range of concentrations.

  • Infection: The plated cells are infected with a standardized amount of the wild-type or mutant virus in the presence of the various drug concentrations.

  • Incubation: The infected cells are incubated for a period of time, typically 48 hours, to allow for viral replication and reporter gene expression.

  • Luciferase Assay: A luciferase assay reagent is added to the cells, and the resulting luminescence, which is proportional to the level of viral replication, is measured using a luminometer.

  • Data Analysis: The EC50 or IC50 value, which is the drug concentration required to inhibit viral replication by 50%, is calculated for both the wild-type and mutant viruses. The fold-change in susceptibility is then determined by dividing the EC50/IC50 of the mutant virus by the EC50/IC50 of the wild-type virus.

G cluster_0 Site-Directed Mutagenesis cluster_1 Virus Stock Generation cluster_2 Phenotypic Susceptibility Assay plasmid Wild-Type HIV-1 Plasmid mutagenesis Introduce Specific Mutation plasmid->mutagenesis sequencing Sequence Integrase Gene mutagenesis->sequencing transfection Transfect 293T Cells sequencing->transfection harvest Harvest & Filter Virus transfection->harvest titration Determine TCID50 harvest->titration plate_cells Plate TZM-bl Cells titration->plate_cells infection Infect Cells with Virus & Drug plate_cells->infection drug_dilution Prepare Drug Dilutions drug_dilution->infection incubation Incubate for 48h infection->incubation luciferase_assay Measure Luciferase Activity incubation->luciferase_assay data_analysis Calculate Fold-Change in EC50/IC50 luciferase_assay->data_analysis

Caption: Experimental workflow for determining in vitro cross-resistance.

Cross-Resistance Pathways

The development of resistance to integrase inhibitors often follows specific mutational pathways. The diagram below illustrates the logical relationship of cross-resistance, highlighting how mutations selected by first-generation INSTIs can impact the susceptibility to the second-generation INSTI, dolutegravir.

Primary mutations selected by raltegravir and elvitegravir, such as Y143R/C, Q148H/K/R, and N155H, can significantly reduce their antiviral activity. While dolutegravir retains activity against many of these single mutations, the accumulation of secondary mutations, particularly in combination with Q148 mutations, can lead to a clinically relevant decrease in dolutegravir susceptibility.

G cluster_wildtype Wild-Type Susceptibility cluster_gen1 First-Generation INSTI Resistance cluster_gen2 Second-Generation INSTI Cross-Resistance wt Wild-Type Virus y143 Y143R/C wt->y143 RAL/EVG Selection q148 Q148H/K/R wt->q148 RAL/EVG Selection n155 N155H wt->n155 RAL/EVG Selection dtg_susceptible Dolutegravir Susceptible y143->dtg_susceptible dtg_reduced Reduced Dolutegravir Susceptibility q148->dtg_reduced + Secondary Mutations n155->dtg_susceptible

Caption: Logical relationship of integrase inhibitor cross-resistance.

References

A Comparative Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Dolutegravir and Bictegravir for HIV-1 Treatment

Dolutegravir (DTG) and Bictegravir (BIC) are second-generation integrase strand transfer inhibitors (INSTIs) that form the cornerstone of modern antiretroviral therapy (ART) for the treatment of HIV-1 infection. Both drugs exhibit high potency, a high barrier to resistance, and a favorable safety profile. This guide provides a detailed head-to-head comparison of their performance, supported by clinical trial data and detailed experimental methodologies relevant to their evaluation.

Mechanism of Action: Integrase Strand Transfer Inhibition

Both Dolutegravir and Bictegravir target the HIV-1 integrase (IN) enzyme, which is essential for viral replication.[1][2] Specifically, they inhibit the strand transfer step of HIV-1 DNA integration into the host genome.[3][4] The integrase enzyme has a catalytic core domain with a conserved D, D, E motif that coordinates two divalent metal ions (Mg²⁺), which are crucial for its enzymatic activity.[4] Dolutegravir and Bictegravir bind to the active site of the integrase-viral DNA complex (the intasome) and chelate these metal ions, physically obstructing the binding of host cell chromosomal DNA and preventing the covalent linkage of the viral DNA to the host genome. This action effectively halts the integration process and suppresses viral replication.

A key difference contributing to their high barrier to resistance is the dissociation rate from the intasome. Bictegravir has been shown to have a longer dissociation half-life from the integrase/DNA complex (approximately 163 hours) compared to Dolutegravir (96 hours), which may contribute to its durability and forgiveness.

Caption: Mechanism of Action for Integrase Strand Transfer Inhibitors (INSTIs).

Clinical Efficacy and Safety: A Data-Driven Comparison

Multiple large-scale, randomized, double-blind, phase 3 non-inferiority trials have compared the efficacy and safety of Bictegravir and Dolutegravir, typically as part of single-tablet regimens.

Efficacy in Treatment-Naïve Adults

Two key studies (GS-US-380-1489 and GS-US-380-1490) compared a fixed-dose combination of Bictegravir/Emtricitabine/Tenofovir Alafenamide (B/F/TAF) to Dolutegravir-based regimens.

  • Study 1489: B/F/TAF was compared to Dolutegravir/Abacavir/Lamivudine (DTG/ABC/3TC).

  • Study 1490: B/F/TAF was compared to Dolutegravir + Emtricitabine/Tenofovir Alafenamide (DTG + F/TAF).

The primary endpoint for these studies was the proportion of patients with HIV-1 RNA <50 copies/mL at Week 48 and Week 96.

Table 1: Virologic Suppression in Treatment-Naïve Adults (Week 96 Data)

Trial Treatment Arm HIV-1 RNA <50 copies/mL No Emergent Resistance
Study 1489 B/F/TAF (n=314) 87.9% Yes
DTG/ABC/3TC (n=315) 89.8% Yes
Study 1490 B/F/TAF (n=320) 84.1% Yes

| | DTG + F/TAF (n=325) | 86.5% | Yes |

Note: Data represents FDA snapshot analysis. Non-inferiority was demonstrated in both studies.

Both regimens demonstrated high and sustained rates of virologic suppression through 96 weeks, with no treatment-emergent resistance to any study drug in either arm of the trials.

Safety and Tolerability

The safety profiles of both drugs are generally favorable. The most common adverse events are headache, nausea, and diarrhea. However, some differences in tolerability have been noted in head-to-head trials.

Table 2: Key Adverse Events (Week 96 Data from Study 1489)

Adverse Event B/F/TAF (n=314) DTG/ABC/3TC (n=315) p-value
Drug-Related AEs 28% 40% 0.002
Nausea 11% 24% <0.0001
Diarrhea 13% 13% -
Headache 12% 14% -

| Discontinuations due to AEs | 0% | 2% | - |

In Study 1489, the B/F/TAF arm showed a statistically significant lower incidence of drug-related adverse events, primarily driven by a lower rate of nausea compared to the DTG/ABC/3TC arm.

Experimental Protocols

In Vitro Integrase Strand Transfer Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a compound against the HIV-1 integrase enzyme.

Objective: To quantify the potency of an inhibitor in blocking the strand transfer step of HIV integration in a cell-free system.

Materials:

  • Purified, recombinant HIV-1 integrase enzyme.

  • Oligonucleotide substrates mimicking the viral DNA long terminal repeat (LTR) end, with one strand labeled (e.g., with biotin).

  • Target DNA substrate.

  • Assay buffer containing divalent cations (e.g., Mg²⁺ or Mn²⁺).

  • Test compounds (Dolutegravir, Bictegravir) at serial dilutions.

  • Detection system (e.g., streptavidin-coated plates and a labeled secondary probe for ELISA-based detection, or real-time PCR).

Methodology:

  • Pre-incubation (3'-Processing): Incubate the purified integrase enzyme with the labeled viral DNA oligonucleotide substrate. This allows the enzyme to perform the 3'-processing step, preparing the viral DNA for integration.

  • Inhibition Step: Add serial dilutions of the test inhibitor (e.g., Dolutegravir or Bictegravir) to the integrase-DNA complexes and incubate.

  • Strand Transfer Reaction: Add the target DNA substrate to the mixture to initiate the strand transfer reaction.

  • Reaction Termination: Stop the reaction after a defined period using a chelating agent (e.g., EDTA).

  • Detection and Quantification: Quantify the amount of strand transfer product formed. For an ELISA-based method, this involves capturing the biotin-labeled viral DNA that has been integrated into the target DNA immobilized on a plate.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression model to calculate the IC50 value, which is the concentration of the inhibitor that reduces the strand transfer activity by 50%.

HIV-1 Drug Resistance Genotyping Assay

This protocol describes a sequence-based method to identify resistance-associated mutations in the HIV-1 integrase gene from patient plasma samples.

Objective: To determine the genetic profile of the HIV-1 integrase gene to guide treatment selection, particularly in cases of virologic failure.

cluster_workflow HIV-1 Genotypic Resistance Testing Workflow Sample Patient Plasma Sample (with HIV-1 RNA) Extraction Viral RNA Extraction Sample->Extraction RT_PCR Reverse Transcription & Nested PCR Amplification (Integrase Gene Target) Extraction->RT_PCR Purification PCR Product Purification RT_PCR->Purification Sequencing Sanger or Next-Gen Sequencing Purification->Sequencing Analysis Sequence Analysis & Mutation Calling Sequencing->Analysis Report Resistance Interpretation & Clinical Report Analysis->Report

Caption: Workflow for HIV-1 Genotypic Resistance Testing.

Methodology:

  • Sample Collection: Collect whole blood from the patient in EDTA tubes. Separate plasma by centrifugation.

  • Viral RNA Extraction: Extract HIV-1 RNA from patient plasma using a commercial viral RNA extraction kit. A viral load of >500-1000 copies/mL is typically required for successful amplification.

  • Reverse Transcription and PCR:

    • Synthesize complementary DNA (cDNA) from the viral RNA template using a reverse transcriptase enzyme and primers specific to the HIV-1 pol gene.

    • Amplify the integrase-coding region from the cDNA using a nested Polymerase Chain Reaction (PCR) approach to ensure high sensitivity and specificity.

  • PCR Product Purification: Purify the amplified DNA (amplicon) to remove primers, dNTPs, and other reaction components that could interfere with sequencing.

  • DNA Sequencing: Sequence the purified amplicon using either traditional Sanger sequencing or Next-Generation Sequencing (NGS). Sanger sequencing provides a consensus sequence, while NGS can detect minority variants.

  • Sequence Analysis:

    • Assemble and edit the raw sequence data to generate a consensus sequence of the integrase gene.

    • Align the patient-derived sequence to a wild-type HIV-1 reference sequence.

    • Identify nucleotide and amino acid substitutions compared to the reference.

  • Resistance Interpretation: Use a validated interpretation algorithm (e.g., Stanford University HIV Drug Resistance Database) to determine the clinical significance of the identified mutations and predict the level of resistance to Dolutegravir, Bictegravir, and other INSTIs.

Conclusion

Both Dolutegravir and Bictegravir are highly effective and potent INSTIs for the treatment of HIV-1. Head-to-head clinical trials demonstrate their non-inferior efficacy in achieving and maintaining virologic suppression. Key differentiators for researchers and clinicians include their formulation (Bictegravir is available in a fixed-dose combination with F/TAF) and subtle differences in their side-effect profiles, with Bictegravir-based regimens showing a lower incidence of nausea in some studies. Both drugs possess a high genetic barrier to resistance, a critical feature for long-term treatment success. The experimental protocols detailed above provide a framework for the continued evaluation and surveillance of these and future antiretroviral agents.

References

Comparative Analysis of HIV-1 Integrase Inhibitors: A Focus on Antiviral Activity in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antiviral activity of several key HIV-1 integrase strand transfer inhibitors (INSTIs) in primary human cells. While this guide aims to include the novel antiviral agent Odentegravirum, publicly available data on its specific antiviral activity in primary cells is not available at the time of this publication. Therefore, this document will focus on a detailed comparison of established INSTIs: Bictegravir, Dolutegravir, Raltegravir, and Elvitegravir, for which robust experimental data exists.

Executive Summary

HIV-1 integrase inhibitors are a cornerstone of modern antiretroviral therapy (ART), effectively suppressing viral replication by preventing the integration of the viral genome into the host cell's DNA. The efficacy of these drugs in clinically relevant cell types, such as primary human T-lymphocytes and peripheral blood mononuclear cells (PBMCs), is a critical determinant of their therapeutic potential. This guide summarizes the available quantitative data on the antiviral potency of leading INSTIs in these primary cells, details the experimental protocols used to derive this data, and provides visual representations of the experimental workflow and the underlying mechanism of action.

Data Presentation: Antiviral Activity in Primary Cells

The following table summarizes the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values for several key integrase inhibitors in various primary human cell types. These values are critical for comparing the intrinsic potency of these antiviral agents.

DrugPrimary Cell TypeEC50 (nM)Citation
Bictegravir Primary Human T-lymphocytes1.5 - 2.4[1][2][3]
Peripheral Blood Mononuclear Cells (PBMCs)<0.05 - 6.6[4]
Monocyte-derived Macrophages6.6[1]
Dolutegravir Peripheral Blood Mononuclear Cells (PBMCs)See Note 1[5]
Raltegravir Not specified in primary isolatesSee Note 2[6]
Elvitegravir Not specified in primary isolatesSee Note 3

Note 1: A study reported the in vitro 50% inhibitory concentration (IC50) of Dolutegravir against HIV-1 Ba-L in non-protein binding adjusted assays to be 0.2 ng/mL.[5] Another source indicates a median IC50 of 1.07 nM against wild-type HIV-1 isolates.[7]

Note 2: Raltegravir has an IC50 of 2–7 nM for the inhibition of purified HIV-1 integrase in vitro.[6] In cell-based assays, it has a 95% inhibitory concentration (IC95) of 31 nM in 50% normal human serum.

Note 3: Data for Elvitegravir in primary HIV-1 isolates is available but not presented in a directly comparable format in the search results.

Experimental Protocols

The validation of antiviral activity in primary cells typically involves the following key experimental steps:

1. Isolation and Culture of Primary Human Cells:

  • Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from whole blood from healthy donors using Ficoll-Paque density gradient centrifugation. The isolated cells are then washed and cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS), antibiotics, and interleukin-2 (B1167480) (IL-2) to stimulate T-cell proliferation.

  • CD4+ T-lymphocytes: CD4+ T cells can be further purified from the PBMC population using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

2. In Vitro Antiviral Assay:

  • Cell Infection: Activated primary cells are infected with a laboratory-adapted or clinical isolate of HIV-1 at a predetermined multiplicity of infection (MOI).

  • Drug Treatment: Immediately following infection, the cells are treated with serial dilutions of the antiviral compounds being tested. A no-drug control (virus only) and a no-virus control (cells only) are included.

  • Incubation: The treated and control cells are incubated for a period of 3 to 7 days to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is measured by quantifying the amount of HIV-1 p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of viral inhibition for each drug concentration is calculated relative to the no-drug control. The EC50 value, the concentration of the drug that inhibits viral replication by 50%, is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for validating antiviral activity and the mechanism of action of HIV-1 integrase inhibitors.

Experimental_Workflow cluster_prep Cell & Virus Preparation cluster_assay Antiviral Assay cluster_analysis Data Analysis Blood Whole Blood PBMCs Isolate PBMCs Blood->PBMCs Activate Activate T-cells (IL-2) PBMCs->Activate Infection Infect Cells Activate->Infection Virus HIV-1 Stock Virus->Infection Treatment Add Serial Drug Dilutions Infection->Treatment Incubation Incubate (3-7 days) Treatment->Incubation p24 Measure p24 Antigen (ELISA) Incubation->p24 EC50 Calculate EC50 p24->EC50

Caption: Experimental workflow for assessing antiviral activity in primary cells.

Integrase_Inhibition cluster_virus HIV Replication Cycle cluster_drug Drug Action RT Reverse Transcription (vRNA -> vDNA) IN Integrase RT->IN Integration Integration of vDNA into Host DNA IN->Integration Provirus Provirus Integration->Provirus Transcription Transcription & Translation Provirus->Transcription Virion New Virions Transcription->Virion INSTI Integrase Inhibitor (e.g., this compound) INSTI->IN Blocks Strand Transfer

Caption: Mechanism of action of HIV-1 integrase inhibitors.

References

Assessing the Genetic Barrier to Resistance: A Comparative Analysis of Integrase Inhibitors for HIV-1

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The development of new antiretroviral drugs for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection necessitates a thorough evaluation of their potential for resistance development. A high genetic barrier to resistance is a desirable characteristic, as it implies that multiple viral mutations are required to confer clinically significant resistance, thus prolonging the drug's efficacy. This guide provides a comparative assessment of the genetic barrier to resistance for second-generation integrase strand transfer inhibitors (INSTIs), dolutegravir (B560016) and bictegravir (B606109), and the first-generation INSTI, raltegravir (B610414). As "Odentegravirum" is an investigational compound without publicly available data, this document serves as a framework for assessing its future performance against established benchmarks.

Comparative Analysis of Resistance Profiles

The genetic barrier to resistance is a multifactorial concept influenced by the number of mutations required for resistance, the impact of these mutations on drug susceptibility (measured as a fold change in the 50% effective concentration, EC50), and the effect of these mutations on viral fitness. Integrase inhibitors with a high genetic barrier typically require the accumulation of multiple mutations to overcome the drug's activity, and these mutations often come at a cost to the virus's ability to replicate.

The following table summarizes the fold change in EC50 for key resistance mutations associated with raltegravir, dolutegravir, and bictegravir. This data is derived from in vitro studies and provides a quantitative comparison of their resistance profiles.

Integrase Mutation(s)Raltegravir Fold Change (EC50)Dolutegravir Fold Change (EC50)Bictegravir Fold Change (EC50)
Primary Single Mutations
N155H~10[1]~1.4[2]Minimal effect[3]
Q148R/H/K14 (Q148R)[4]~0.8[2]Minimal effect[3]
Y143R/CNo significant effect to 16[4]Minimal effect[3]Minimal effect[3]
G118R-~18.8[2]2-3[3]
R263K-~2.0 - 2.3[2][5]-
Combination Mutations
G140S + Q148H>1000[4]2.1[6]2-5[3]
E138K + G140S + Q148H->10[7]-
E138A/G140A/G163R/Q148R--60-100[8][9]

Note: Fold change values can vary depending on the experimental system and viral strain used. This table provides a general comparison based on available data.

Experimental Protocols

The data presented in this guide are primarily generated through two key experimental methodologies: in vitro resistance selection studies and phenotypic susceptibility assays.

In Vitro Selection of Resistant Viruses

This method aims to mimic the process of drug resistance development in a controlled laboratory setting.

  • Viral Culture: A laboratory-adapted or clinical isolate of HIV-1 is cultured in a suitable cell line (e.g., MT-4 cells) that supports viral replication.

  • Drug Pressure: The virus is cultured in the presence of a sub-optimal concentration of the antiretroviral drug being tested.

  • Serial Passage: As the virus replicates, the culture supernatant is harvested and used to infect fresh cells with a gradually increasing concentration of the drug. This process is repeated for multiple passages.

  • Monitoring Viral Replication: Viral replication is monitored at each passage by measuring markers such as p24 antigen levels or reverse transcriptase activity in the culture supernatant. The emergence of viral breakthrough in the presence of higher drug concentrations indicates the selection of resistant variants.

  • Genotypic Analysis: Once resistance is established, the viral RNA is extracted from the culture supernatant. The gene encoding the drug target (in this case, integrase) is then amplified using reverse transcription-polymerase chain reaction (RT-PCR) and sequenced to identify mutations associated with resistance.

Phenotypic Susceptibility Assays

These assays quantify the extent to which specific viral mutations confer resistance to a drug.

  • Generation of Mutant Viruses: Site-directed mutagenesis is used to introduce specific resistance-associated mutations (identified from in vitro selection or clinical studies) into the integrase gene of a molecular clone of HIV-1.

  • Virus Production: The resulting plasmids are transfected into producer cells (e.g., 293T cells) to generate viral stocks containing the desired mutations.

  • Infectivity Assay: A reporter cell line, such as TZM-bl cells, is used to measure viral infectivity. TZM-bl cells are engineered to express CD4, CXCR4, and CCR5, and contain an integrated copy of the luciferase gene under the control of the HIV-1 long terminal repeat (LTR) promoter.

  • Drug Titration: The reporter cells are infected with the mutant or wild-type virus in the presence of serial dilutions of the antiretroviral drug.

  • Quantification of Infectivity: After a set incubation period (e.g., 48 hours), the cells are lysed, and luciferase activity is measured. The light output is proportional to the level of viral infection.

  • EC50 Determination: The drug concentration that inhibits viral replication by 50% (EC50) is calculated for both the mutant and wild-type virus. The fold change in EC50 is determined by dividing the EC50 of the mutant virus by the EC50 of the wild-type virus.

Visualizing Experimental Workflows and Biological Pathways

To further clarify the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Experimental_Workflow cluster_selection In Vitro Resistance Selection cluster_phenotyping Phenotypic Susceptibility Assay Viral Culture Viral Culture Drug Exposure Drug Exposure Viral Culture->Drug Exposure Start Serial Passage Serial Passage Drug Exposure->Serial Passage Increasing Drug Concentration Monitor Replication Monitor Replication Serial Passage->Monitor Replication p24/RT Assay Genotypic Analysis Genotypic Analysis Monitor Replication->Genotypic Analysis Resistance Detected Site-Directed Mutagenesis Site-Directed Mutagenesis Genotypic Analysis->Site-Directed Mutagenesis Identified Mutations Virus Production Virus Production Site-Directed Mutagenesis->Virus Production Infect Reporter Cells Infect Reporter Cells Virus Production->Infect Reporter Cells With Drug Dilutions Measure Infectivity Measure Infectivity Infect Reporter Cells->Measure Infectivity Luciferase Assay Calculate Fold Change Calculate Fold Change Measure Infectivity->Calculate Fold Change EC50 Mutant / EC50 Wild-Type

Experimental workflow for assessing drug resistance.

Integrase_Inhibition_Pathway cluster_virus HIV-1 Replication Cycle cluster_host Host Cell cluster_drug Drug Action & Resistance Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integrase Enzyme Integrase Enzyme Viral DNA->Integrase Enzyme Host DNA Host DNA Integration Integration Integrase Enzyme->Integration Catalyzes Integrase Enzyme->Integration Reduced Inhibition Integration->Host DNA Integrase Inhibitor Integrase Inhibitor Integrase Inhibitor->Integrase Enzyme Blocks Resistance Mutations Resistance Mutations Resistance Mutations->Integrase Enzyme Alter Binding Site

Mechanism of integrase inhibition and resistance.

Conclusion

The assessment of the genetic barrier to resistance is a critical component of preclinical and clinical development for any new antiretroviral agent. Second-generation INSTIs, such as dolutegravir and bictegravir, have demonstrated a significantly higher genetic barrier to resistance compared to the first-generation inhibitor, raltegravir. This is evidenced by the requirement for multiple mutations to confer high-level resistance and the generally lower fold changes in EC50 for single mutations. For an investigational drug like "this compound," it will be imperative to conduct rigorous in vitro selection and phenotypic assays to characterize its resistance profile. A high genetic barrier, similar to or exceeding that of dolutegravir and bictegravir, would position "this compound" as a promising candidate for the future of HIV-1 therapy. The experimental framework and comparative data presented in this guide provide a robust foundation for such an evaluation.

References

in vivo efficacy comparison of Odentegravirum and Cabotegravir

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the in vivo efficacy between Odentegravirum (Odentegravir) and Cabotegravir (B606451) is not currently feasible due to the absence of publicly available in vivo efficacy data for Odentegravir. Extensive searches for preclinical and clinical studies on Odentegravir have not yielded the necessary experimental data to conduct a direct comparison as requested.

However, a wealth of information is available for Cabotegravir, a potent integrase strand transfer inhibitor (INSTI) developed by ViiV Healthcare. This guide provides a detailed overview of the in vivo efficacy of Cabotegravir, supported by data from pivotal clinical trials, with a focus on its use for HIV pre-exposure prophylaxis (PrEP).

Cabotegravir: Overview of In Vivo Efficacy

Cabotegravir, administered as a long-acting injectable (CAB-LA), has demonstrated superior efficacy in preventing HIV-1 infection compared to daily oral emtricitabine/tenofovir disoproxil fumarate (B1241708) (TDF/FTC) in major clinical trials.[1] The primary mechanism of action for Cabotegravir involves the inhibition of the HIV-1 integrase enzyme, which is crucial for the integration of viral DNA into the host cell's genome, thus preventing viral replication.

Quantitative Efficacy Data

The following table summarizes the key efficacy data from the HPTN 083 and HPTN 084 clinical trials, which evaluated the efficacy of CAB-LA for PrEP in different populations.

Efficacy ParameterHPTN 083HPTN 084
Primary Endpoint HIV IncidenceHIV Incidence
CAB-LA Incidence Rate 0.38%[1]Not explicitly stated, but 89% reduction vs TDF/FTC[2]
TDF/FTC Incidence Rate 1.21%[1]Not explicitly stated
Relative Efficacy 69% more effective than TDF/FTC[1]89% reduction in HIV infection vs TDF/FTC
Number of HIV Infections (CAB-LA arm) 12Not explicitly stated
Number of HIV Infections (TDF/FTC arm) 38Not explicitly stated

Experimental Protocols

The robust efficacy data for Cabotegravir is derived from well-designed clinical trials. Below are the methodologies for the pivotal HPTN 083 study.

HPTN 083 Study Protocol

  • Study Design: A phase 2b/3 double-blind, double-dummy, randomized, multicenter, superiority trial.

  • Participants: The study enrolled 4,570 cisgender men and transgender women who have sex with men from over 40 sites in North and South America, Asia, and Africa. Two-thirds of the participants were under 30 years of age, and 12% were transgender women.

  • Dosing Regimen:

    • Cabotegravir Arm: Participants received an initial oral lead-in of Cabotegravir (30 mg) and a placebo pill daily for up to 5 weeks to assess tolerability. This was followed by a 600 mg intramuscular injection of CAB-LA at weeks 5 and 8, and then every 8 weeks thereafter, along with a daily placebo pill.

    • TDF/FTC Arm: Participants received a daily oral tablet of TDF/FTC (200 mg/300 mg) and placebo injections on the same schedule as the CAB-LA arm.

  • Primary Efficacy Endpoint: The primary endpoint was the incidence of HIV-1 infection in the two arms.

  • Pharmacokinetic Sub-studies: A subset of participants was enrolled in pharmacokinetic sub-studies to evaluate plasma concentrations of Cabotegravir.

Visualizing Experimental Workflow

The following diagram illustrates the experimental workflow of the HPTN 083 clinical trial.

HPTN_083_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_arms Treatment Arms cluster_cab Cabotegravir Arm cluster_tdf TDF/FTC Arm cluster_followup Follow-up & Analysis Screening Participant Screening Enrollment Enrollment of 4,570 Participants Screening->Enrollment Randomization Randomization (1:1) Enrollment->Randomization Oral_CAB Oral Cabotegravir Lead-in (5 weeks) Randomization->Oral_CAB Oral_TDF Oral TDF/FTC (Daily) Randomization->Oral_TDF Inject_CAB CAB-LA Injections (Every 8 weeks) Oral_CAB->Inject_CAB Tolerability Assessment Followup Regular Follow-up Visits Inject_CAB->Followup Inject_Placebo Placebo Injections Inject_Placebo->Followup HIV_Testing HIV Incidence Assessment Followup->HIV_Testing PK_Analysis Pharmacokinetic Analysis Followup->PK_Analysis

HPTN 083 Clinical Trial Workflow

Conclusion

Cabotegravir long-acting injectable has demonstrated high and superior efficacy for HIV prevention in diverse populations. The robust data from large-scale clinical trials like HPTN 083 and HPTN 084 have established CAB-LA as a critical tool in the global effort to end the HIV epidemic. While a direct comparison with Odentegravir is not possible at this time due to a lack of available data for the latter, the extensive evidence for Cabotegravir's in vivo efficacy solidifies its position as a leading agent in long-acting antiretroviral therapy. Further research and publication of data on emerging compounds like Odentegravir will be necessary to enable future comparative assessments.

References

A Comparative Analysis of Integrase Inhibitor-Based Combination Therapies for HIV-1

Author: BenchChem Technical Support Team. Date: December 2025

A note on "Odentegravirum": Initial searches for "this compound" indicate that it is a chemical compound available for research purposes and not an approved pharmaceutical agent with available clinical trial data.[1] To fulfill the request for a comparative analysis of a combination therapy, this guide will focus on a well-established and clinically relevant integrase strand transfer inhibitor (INSTI), Dolutegravir, as a representative agent in this class. The data and protocols presented are based on published clinical trials for Dolutegravir and its common combination regimens.

This guide provides a statistical analysis and comparison of Dolutegravir-based combination therapies with other key antiretroviral regimens for the treatment of HIV-1 infection. The information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: Integrase Strand Transfer Inhibitors (INSTIs)

Integrase inhibitors, such as Dolutegravir, block the HIV replication cycle by preventing the viral DNA from integrating into the host cell's genome.[2] This is a critical step for the virus to establish a chronic infection. The simplified signaling pathway is illustrated below.

HIV_Integrase_Inhibitor_Mechanism cluster_virus HIV-1 cluster_cell Host Cell Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Mediated by Integrase Integrase Enzyme Integrase Enzyme Integrase Enzyme->Integration Host DNA Host DNA Provirus Provirus Host DNA->Provirus Integrated Viral DNA Integration->Host DNA Transcription/Translation Transcription/Translation Provirus->Transcription/Translation New Virus Particles New Virus Particles Transcription/Translation->New Virus Particles Dolutegravir (INSTI) Dolutegravir (INSTI) Dolutegravir (INSTI)->Integration Blocks

Caption: Mechanism of action of Dolutegravir, an integrase inhibitor.

Comparative Efficacy of Dolutegravir-Based Regimens

The following tables summarize key efficacy data from major clinical trials comparing Dolutegravir (DTG)-based regimens to other antiretroviral therapies in treatment-naive HIV-1 infected adults.

Table 1: Dolutegravir plus Two Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

StudyRegimenNWeek 48 Virologic Suppression (HIV-1 RNA <50 copies/mL)Week 96 Virologic Suppression (HIV-1 RNA <50 copies/mL)Week 144 Virologic Suppression (HIV-1 RNA <50 copies/mL)
SINGLE [3]DTG + Abacavir/Lamivudine (B182088)41488%80%71%
Efavirenz/Tenofovir/Emtricitabine41981%72%63%
FLAMINGO [4]DTG + 2 NRTIs24290%80%-
Darunavir/Ritonavir + 2 NRTIs24283%68%-

Table 2: Dolutegravir-Based 2-Drug Regimens

StudyRegimenNWeek 48 Virologic Suppression (HIV-1 RNA <50 copies/mL)Week 96 Virologic Suppression (HIV-1 RNA <50 copies/mL)Week 144 Virologic Suppression (HIV-1 RNA <50 copies/mL)
GEMINI 1 & 2 [4]DTG + Lamivudine71691%86%82%
DTG + Tenofovir/Emtricitabine71793%90%84%

Comparative Safety and Tolerability

Table 3: Discontinuation Rates and Common Adverse Events

StudyRegimenDiscontinuation due to Adverse EventsCommon Adverse Events
SINGLE [3]DTG + Abacavir/Lamivudine4%Insomnia, headache
Efavirenz/Tenofovir/Emtricitabine14%Dizziness, rash, abnormal dreams
GEMINI 1 & 2 [4]DTG + Lamivudine2%Headache, diarrhea, nasopharyngitis
DTG + Tenofovir/Emtricitabine2%Headache, diarrhea, nasopharyngitis

Experimental Protocols: A Representative Phase III Clinical Trial Workflow

The following diagram illustrates a typical workflow for a Phase III randomized, double-blind, active-controlled clinical trial for an investigational antiretroviral therapy.

Clinical_Trial_Workflow Screening Screening Randomization Randomization Screening->Randomization Treatment Arm A Treatment Arm A Randomization->Treatment Arm A Investigational Regimen Treatment Arm B (Control) Treatment Arm B (Control) Randomization->Treatment Arm B (Control) Standard of Care Follow-up Visits Follow-up Visits Treatment Arm A->Follow-up Visits Treatment Arm B (Control)->Follow-up Visits Primary Endpoint Analysis Primary Endpoint Analysis Follow-up Visits->Primary Endpoint Analysis e.g., Week 48 Final Data Analysis Final Data Analysis Primary Endpoint Analysis->Final Data Analysis e.g., Week 96/144

Caption: A generalized workflow for a Phase III clinical trial.

Detailed Methodologies:

  • Study Design: The SINGLE study was a randomized, double-blind, non-inferiority trial.[3] The GEMINI studies were also randomized, double-blind, non-inferiority trials.[4]

  • Participant Population: These trials typically enroll treatment-naive adults with HIV-1 infection. Key inclusion criteria often include a screening HIV-1 RNA level above a certain threshold (e.g., >1000 copies/mL) and no known resistance to the study drugs.

  • Randomization and Blinding: Participants are randomly assigned to receive either the investigational regimen or the active control regimen. In double-blind studies, neither the participants nor the investigators know which treatment is being administered.

  • Endpoints: The primary efficacy endpoint is typically the proportion of participants with a plasma HIV-1 RNA level below a certain threshold (e.g., <50 copies/mL) at a specific time point, such as week 48. Secondary endpoints often include changes in CD4+ T-cell count from baseline, the incidence of adverse events, and the development of drug resistance.

  • Statistical Analysis: The primary analysis for non-inferiority trials is to determine if the new treatment is not unacceptably worse than the standard treatment. This is often assessed by calculating the difference in the proportion of participants who achieve the primary endpoint and the corresponding 95% confidence interval.

Conclusion

Dolutegravir-based combination therapies have demonstrated high efficacy and good tolerability in treatment-naive individuals with HIV-1 infection.[5] Both 3-drug and 2-drug regimens with Dolutegravir have shown non-inferiority to other standard-of-care regimens, providing multiple effective treatment options.[4] The choice of a specific regimen will depend on individual patient factors, including baseline viral load, CD4 count, potential drug interactions, and comorbidities. The development of integrase inhibitors has been a significant advancement in the management of HIV-1, offering potent, well-tolerated, and durable treatment options.[6]

References

Safety Operating Guide

Navigating the Disposal of Odentegravirum: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of pharmaceutical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Odentegravirum, a clear and compliant disposal plan is essential. This guide provides a step-by-step procedure for the safe disposal of this compound, adhering to general principles of pharmaceutical waste management.

Core Disposal Procedure for this compound

The following procedure outlines the necessary steps for the safe and compliant disposal of this compound. A crucial first step, which must be performed by the waste generator, is to determine whether this compound is classified as a hazardous waste.

Step 1: Waste Characterization (Hazardous vs. Non-Hazardous)

The most critical step in proper disposal is determining if this compound meets the criteria for hazardous waste as defined by the Resource Conservation and Recovery Act (RCRA). This determination dictates the entire disposal process.

  • Review Safety Data Sheet (SDS): The SDS for this compound is the primary source of information for this characterization. Unfortunately, a specific SDS for this compound with disposal guidelines was not publicly available at the time of this writing. In the absence of a specific SDS, a qualified environmental, health, and safety (EHS) professional must be consulted to evaluate the compound against RCRA characteristics of ignitability, corrosivity, reactivity, and toxicity.

  • Consult Regulatory Lists: Check the EPA's lists of hazardous wastes (P- and U-listed wastes) to see if this compound or its components are listed.[1]

Step 2: Segregation and Storage

Proper segregation prevents the mixing of incompatible waste streams and ensures safe handling.

  • Designated Waste Container: Use a dedicated, clearly labeled, and sealed container for this compound waste. The container must be compatible with the chemical properties of the compound.

  • Labeling: The label should include:

    • "Waste this compound"

    • "Hazardous Waste" or "Non-Hazardous Waste" (as determined in Step 1)

    • Accumulation Start Date

    • Primary Hazard(s) (e.g., Toxic, Flammable)

  • Storage Location: Store the waste container in a designated, secure area, away from incompatible materials and general laboratory traffic.

Step 3: On-Site Neutralization or Treatment (If Applicable and Permissible)

In some cases, a chemical may be neutralized or treated on-site to render it non-hazardous. This should only be performed if a validated and approved protocol is available for this compound and is in accordance with all applicable regulations. Do not attempt on-site treatment without explicit guidance and approval from your institution's EHS department.

Step 4: Selection of a Licensed Waste Management Vendor

Disposal of pharmaceutical waste must be handled by a licensed and reputable waste management vendor.

  • Vendor Vetting: Select a vendor with experience in handling pharmaceutical and, if applicable, hazardous chemical waste.[2][3][4]

  • DEA-Approved Reverse Distributor: If this compound is a controlled substance, a DEA-approved reverse distributor must be used for its disposal.[5]

Step 5: Packaging and Transportation

The selected vendor will provide specific instructions for packaging the waste for transportation. This typically involves:

  • Using specific containers provided by the vendor.

  • Ensuring all labels are accurate and visible.

  • Completing a hazardous waste manifest if the waste is determined to be hazardous.

Step 6: Final Disposal Method

The final disposal method will depend on the waste characterization and the capabilities of the waste management facility.

  • Incineration: This is the most common and preferred method for disposing of pharmaceutical waste, as it destroys the active pharmaceutical ingredient.

  • Landfill: Disposal in a landfill is an option for non-hazardous pharmaceutical waste, but it must be a specifically permitted sanitary landfill. Note: The EPA's Subpart P regulations prohibit the sewering of hazardous waste pharmaceuticals.

Step 7: Documentation and Record Keeping

Maintain meticulous records of all disposal activities, including:

  • Waste characterization documentation.

  • Copies of all waste manifests.

  • Certificates of destruction provided by the vendor.

Regulatory Framework for Pharmaceutical Waste Disposal

The disposal of pharmaceutical waste is governed by several federal and state agencies. Understanding these regulations is crucial for maintaining compliance.

Regulatory Body Key Regulations and Responsibilities
Environmental Protection Agency (EPA) Regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Subpart P of RCRA provides specific guidelines for the management of hazardous waste pharmaceuticals by healthcare facilities.
Drug Enforcement Administration (DEA) Regulates the disposal of controlled substances to prevent diversion. The 2014 Final Rule on Disposal of Controlled Substances requires that these substances be rendered "non-retrievable."
State Environmental Agencies Many states have their own regulations for pharmaceutical waste that may be more stringent than federal laws.
Occupational Safety and Health Administration (OSHA) While not directly regulating disposal, OSHA's Hazard Communication Standard requires that workers are informed about the hazards of chemicals they handle.

Experimental Protocols

As no specific experimental protocols for the disposal of this compound were found, the procedural guidance provided above is based on established best practices for pharmaceutical waste management.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Odentegravirum_Disposal_Workflow cluster_start Start cluster_characterization Waste Characterization cluster_segregation Segregation & Storage cluster_disposal_path Disposal Pathway cluster_final_disposal Final Disposal cluster_documentation Documentation start This compound Waste Generated char_step Step 1: Characterize Waste (Review SDS, Consult EHS) start->char_step is_hazardous Is it RCRA Hazardous? char_step->is_hazardous seg_hazardous Step 2: Segregate as Hazardous Pharmaceutical Waste (Label Accordingly) is_hazardous->seg_hazardous Yes seg_nonhazardous Step 2: Segregate as Non-Hazardous Pharmaceutical Waste (Label Accordingly) is_hazardous->seg_nonhazardous No vendor_select Step 4: Select Licensed Waste Vendor seg_hazardous->vendor_select seg_nonhazardous->vendor_select packaging Step 5: Package for Shipment (Follow Vendor Instructions) vendor_select->packaging manifest Complete Hazardous Waste Manifest packaging->manifest incineration Step 6: Incineration at Permitted Facility packaging->incineration Hazardous landfill Step 6: Disposal in Permitted Landfill packaging->landfill Non-Hazardous record_keeping Step 7: Maintain Disposal Records incineration->record_keeping landfill->record_keeping

Caption: this compound Disposal Decision Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.